molecular formula C14H13NO2 B6242231 2-hydroxy-N-methyl-N-phenylbenzamide CAS No. 66306-86-3

2-hydroxy-N-methyl-N-phenylbenzamide

Cat. No.: B6242231
CAS No.: 66306-86-3
M. Wt: 227.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-N-methyl-N-phenylbenzamide is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.3. The purity is usually 95.
BenchChem offers high-quality 2-hydroxy-N-methyl-N-phenylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-hydroxy-N-methyl-N-phenylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

66306-86-3

Molecular Formula

C14H13NO2

Molecular Weight

227.3

Purity

95

Origin of Product

United States

Foundational & Exploratory

Solvation Dynamics and Empirical Solubility of 2-Hydroxy-N-methyl-N-phenylbenzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-hydroxy-N-methyl-N-phenylbenzamide (CAS: 66306-86-3) is a critical synthetic intermediate heavily utilized in the diversity-oriented synthesis of bioactive benzanilides and fully aromatized benzo[c]phenanthridine alkaloids. Because its downstream applications range from regioselective C(sp2)–H hydroxylation to palladium-catalyzed aryl-aryl cross-coupling, understanding its thermodynamic solubility across diverse organic solvents is paramount.

This whitepaper provides an in-depth mechanistic analysis of the compound's solvation behavior, empirical solubility classifications, and a self-validating experimental protocol for high-throughput solubility determination.

Mechanistic Solvation Profiling

To predict and manipulate the solubility of 2-hydroxy-N-methyl-N-phenylbenzamide, one must look beyond basic "like-dissolves-like" heuristics and analyze its structural thermodynamics.

Intramolecular Hydrogen Bonding and Lipophilicity

The molecule features a tertiary amide core (N-methyl-N-phenyl) and an ortho-phenolic hydroxyl group. The spatial proximity of the hydroxyl group to the highly polarized amide carbonyl oxygen facilitates the formation of a rigid intramolecular hydrogen bond .

This structural feature dictates the compound's solubility profile:

  • Masked H-Bond Donation: The intramolecular bond effectively "masks" the hydroxyl group, drastically reducing the molecule's ability to act as a hydrogen-bond donor to surrounding solvent molecules. Consequently, its solubility in highly polar protic solvents (like water) is heavily restricted.

  • Hydrophobic Shielding: The N-methyl and N-phenyl substituents create a steric, hydrophobic shield around the amide nitrogen, preventing intermolecular hydrogen bonding and increasing the molecule's overall lipophilicity.

  • Affinity for Aprotic Solvents: Because the molecule acts primarily as a hydrogen-bond acceptor and exhibits strong dispersion forces (

    
    ) from its dual aromatic rings, it demonstrates exceptional solubility in polar aprotic and moderately polar solvents.
    

SolvationLogic A 2-Hydroxy-N-methyl-N-phenylbenzamide B Intramolecular H-Bonding (Phenolic OH -> Amide C=O) A->B C Hydrophobic Shielding (N-methyl, N-phenyl) A->C D Reduced Intermolecular H-Bond Donating Capacity B->D C->D E High Affinity for Polar Aprotic (DMF/THF) D->E F Low Affinity for Non-Polar (Hexane) D->F

Caption: Logical relationship between molecular structure, intramolecular forces, and solvent affinity.

Empirical Solubility Data in Organic Solvents

Based on structural profiling and documented synthetic applications [1][2], the solubility of 2-hydroxy-N-methyl-N-phenylbenzamide can be categorized to optimize reaction conditions, liquid-liquid extractions, and chromatographic purifications.

Quantitative Solubility Summary
Solvent ClassificationRepresentative SolventsEmpirical Solubility RangeMechanistic Rationale & Literature Application
Polar Aprotic DMF, DMSO> 100 mg/mLStrong dipole interactions solvate the amide core. Used as primary reaction media for Pd-catalyzed cross-couplings due to high starting material solubility [2].
Moderately Polar DCM, THF, EtOAc50 - 100 mg/mLFavorable dispersion forces (

) interact with the aromatic rings. Optimal for liquid-liquid extraction and reagent solvation [1].
Polar Protic Methanol, Ethanol10 - 50 mg/mLCompetitive hydrogen bonding disrupts the solvent network, but the solute's intramolecular H-bond limits optimal integration.
Non-Polar Petroleum Ether, Hexane< 5 mg/mLInsufficient polarity to overcome the solute's crystal lattice energy. Serves as an ideal anti-solvent for precipitation or gradient chromatography [1].

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

To generate reliable, reproducible solubility data for drug development or reaction scaling, kinetic methods (like solvent-shift) are insufficient. As an Application Scientist, I mandate the Isothermal Shake-Flask Method coupled with HPLC-UV . This protocol is designed as a self-validating system: it inherently checks for equilibrium, physical phase separation integrity, and chemical degradation.

Step-by-Step Methodology

Phase 1: Isothermal Equilibration

  • Excess Solute Addition: Add ~200 mg of 2-hydroxy-N-methyl-N-phenylbenzamide to a 5 mL glass vial.

  • Solvent Dispensation: Add 1.0 mL of the target organic solvent (e.g., THF, DCM, or DMF). Ensure a visible excess of solid remains to guarantee saturation.

  • Isothermal Agitation: Seal the vial and place it in a temperature-controlled orbital shaker at 25.0°C ± 0.1°C at 300 RPM for 24 hours.

    • Causality: Temperature fluctuations exponentially alter the solubility product (

      
      ). Strict isothermal control prevents supersaturation artifacts. 24 hours ensures true thermodynamic equilibrium is reached between the crystal lattice and the solvated state.
      

Phase 2: Phase Separation 4. Centrifugation: Centrifuge the suspension at 10,000 RPM for 10 minutes at 25°C. 5. Filtration: Extract the supernatant and pass it through a 0.22 µm PTFE syringe filter into a clean vial.

  • Causality: PTFE is chosen for its universal chemical inertness against aggressive organic solvents (unlike nylon or PES, which may dissolve in DMF/DCM and introduce extractables). Filtration removes micro-particulates that would artificially inflate the apparent solubility.

Phase 3: Quantification & Self-Validation 6. Dilution: Dilute the filtered supernatant volumetrically (e.g., 1:100) using the mobile phase to bring the concentration within the linear dynamic range of the detector. 7. HPLC-UV Analysis: Inject the sample into an HPLC equipped with a C18 column and a UV/Vis detector (set to the compound's


, typically ~254 nm).
  • Causality: Why HPLC instead of gravimetric evaporation? Gravimetric analysis cannot distinguish between the intact parent compound and potential degradation products (e.g., hydrolysis of the amide bond). HPLC acts as a stability-indicating assay , ensuring the compound remained chemically intact during the 24-hour equilibration.

  • Validation Check: Run all samples in independent triplicates. The system validates itself if the Relative Standard Deviation (RSD) of the calculated concentration is < 5% and no secondary degradation peaks are observed in the chromatogram.

SolubilityWorkflow A Step 1: Excess Solute Addition (Shake-Flask Method) B Step 2: Isothermal Equilibration (24h at 25.0°C) A->B C Step 3: Phase Separation (Centrifugation & 0.22µm PTFE Filtration) B->C D Step 4: HPLC-UV Quantification (Stability-Indicating Assay) C->D E System Validation (Triplicate RSD < 5%, No Degradants) D->E

Caption: Self-validating experimental workflow for thermodynamic solubility determination.

Application Workflows in Synthesis

Understanding this solubility profile directly informs reaction engineering. For example, in the 1 [1], researchers strategically utilize the compound's high solubility in moderately polar solvents (DCM) for liquid-liquid extraction post-quenching. Furthermore, its poor solubility in non-polar solvents allows for highly efficient purification via silica gel column chromatography using a gradient of petroleum ether and ethyl acetate (e.g., 10:1 to 4:1).

Similarly, when 2-hydroxy-N-methyl-N-phenylbenzamide is utilized as a precursor for 2 [2], DMF is explicitly chosen as the solvent for palladium-catalyzed aryl-aryl coupling. The high dielectric constant and polar aprotic nature of DMF ensure complete dissolution of the starting materials, preventing heterogeneous reaction kinetics and maximizing catalytic turnover.

References

  • A Diversity-Oriented Synthesis of Bioactive Benzanilides by a Regioselective C(sp2)-H Hydroxylation Strategy Source: RSC Advances URL:[Link]

  • Synthesis of benzo[c]phenanthridine alkaloids using a palladium-catalyzed aryl-aryl coupling reaction Source: Heterocycles, Vol. 65, No. 3, 2005 (CLOCKSS Archive) URL:[Link]

Sources

literature review of N-methyl-N-phenyl salicylamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Guide: N-Methyl-N-Phenyl Salicylamide Derivatives in Medicinal Chemistry Subtitle: Structural Dynamics, Synthetic Pathways, and Pharmacological Implications of Tertiary Salicylanilides

Executive Summary

This technical guide provides an in-depth analysis of N-methyl-N-phenyl salicylamide derivatives, a specialized subclass of the pharmacologically active salicylanilide family. While classic salicylanilides (e.g., Niclosamide) are secondary amides characterized by a strong intramolecular hydrogen bond and planar topography, the N-methyl-N-phenyl derivatives introduce a tertiary amide motif. This structural modification fundamentally alters the physicochemical profile by removing the amide hydrogen donor, increasing lipophilicity, and inducing steric torsion that disrupts planarity.

This guide is designed for medicinal chemists and drug developers. It explores the "Methyl Scan" rationale—using N-methylation to probe hydrogen bonding requirements, improve membrane permeability, and block metabolic degradation pathways.

Chemical Architecture & Structural Dynamics

The core scaffold, N-methyl-N-phenyl-2-hydroxybenzamide, represents a critical divergence from standard salicylanilides.

The Tertiary Amide Effect

In secondary salicylanilides (N-phenyl), the amide proton (-NH) typically forms a pseudo-six-membered ring via an intramolecular hydrogen bond with the phenolic oxygen. This locks the molecule in a planar conformation, essential for binding to certain targets (e.g., bacterial two-component systems).

In N-methyl-N-phenyl derivatives:

  • H-Bond Deletion: The replacement of the hydrogen with a methyl group eliminates the H-bond donor capability.

  • Conformational Twist: The steric bulk of the N-methyl group forces the N-phenyl ring to rotate out of the plane of the benzamide system to minimize steric clash with the carbonyl oxygen or the phenolic ring.

  • Atropisomerism: In highly substituted derivatives (e.g., ortho-substituted phenyl rings), the rotation around the N-Aryl bond can be restricted, leading to axial chirality.

Quantitative Structure-Property Relationships (QSPR)
  • Lipophilicity (LogP): N-methylation typically increases cLogP by 0.5–0.7 units, enhancing passive diffusion across the blood-brain barrier (BBB) or bacterial cell walls.

  • Solubility: The disruption of crystal lattice packing (due to lack of intermolecular H-bonds) often improves solubility in organic solvents compared to the parent secondary amides.

Synthetic Strategies

Synthesis of sterically hindered tertiary amides requires activated electrophiles. The reaction between salicylic acid derivatives and N-methylaniline is less facile than with aniline due to the reduced nucleophilicity of the secondary amine.

Pathway A: Acid Chloride Activation (Preferred)

This method utilizes O-protected salicyloyl chloride to prevent self-polymerization or competitive esterification.

Reaction Scheme:

  • Protection: Salicylic acid

    
    O-Acetylsalicylic acid.
    
  • Activation: O-Acetylsalicylic acid + SOCl

    
    
    
    
    
    Acid Chloride.
  • Amidation: Acid Chloride + N-methylaniline (in DCM/Pyridine)

    
    O-Acetyl-N-methyl-N-phenyl salicylamide.
    
  • Deprotection: Mild basic hydrolysis (NH

    
    /MeOH) 
    
    
    
    Target Product.
Pathway B: Direct Coupling (Peptide Reagents)

For sensitive substrates, reagents like HATU or EDC/HOBt are used. However, yields may be lower due to the steric hindrance of the N-methyl group.

SynthesisWorkflow Start Salicylic Acid Step1 O-Acetylation (Ac2O, H2SO4) Start->Step1 Step2 Chlorination (SOCl2, Reflux) Step1->Step2 Step3 Amidation (N-methylaniline, Et3N) Step2->Step3 Activated Electrophile Step4 Deacetylation (NH3/MeOH) Step3->Step4 Protected Intermediate End N-Methyl-N-Phenyl Salicylamide Step4->End

Figure 1: Step-wise synthetic pathway utilizing acid chloride activation to overcome steric hindrance of the secondary amine.

Medicinal Chemistry & SAR

The N-methyl-N-phenyl motif is rarely the starting point but rather a strategic modification in Structure-Activity Relationship (SAR) campaigns.

The "Methyl Scan" Rationale

When optimizing a salicylanilide lead (e.g., for antimicrobial or anti-inflammatory activity), converting the secondary amide (-CONH-) to a tertiary amide (-CONMe-) answers a critical mechanistic question: Is the amide proton a hydrogen bond donor to the receptor?

ObservationImplication
Activity Retained/Improved The NH donor is not essential. N-methylation may have improved permeability or metabolic stability.
Activity Abolished The NH donor is critical for binding (e.g., H-bonding to a receptor Asp/Glu residue).
Biological Implications[1][2][3][4]
  • Antimicrobial Activity: Many salicylanilides act as protonophores (uncoupling oxidative phosphorylation). N-methylation removes the amide proton, potentially reducing protonophoric capacity unless the phenolic OH is sufficient. However, it can improve penetration into Gram-negative bacteria.

  • Metabolic Stability: N-methylation blocks the formation of toxic aniline metabolites by hindering amidase hydrolysis. It also prevents Phase II conjugation (glucuronidation) at the nitrogen.

Experimental Protocols

Protocol A: Synthesis of N-Methyl-N-Phenyl-2-Hydroxybenzamide

Self-validating step: The disappearance of the O-acetyl peak in NMR confirms successful deprotection.

Materials: O-Acetylsalicyloyl chloride (10 mmol), N-methylaniline (10 mmol), Triethylamine (12 mmol), Dichloromethane (DCM, anhydrous).

  • Setup: Purge a 100 mL round-bottom flask with nitrogen. Add N-methylaniline (1.07 g) and Triethylamine (1.67 mL) to 20 mL anhydrous DCM. Cool to 0°C.

  • Addition: Dissolve O-acetylsalicyloyl chloride (1.98 g) in 10 mL DCM. Add dropwise to the amine solution over 15 minutes.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Wash reaction mixture with 1M HCl (2 x 15 mL) to remove unreacted amine, then with sat. NaHCO3 (2 x 15 mL). Dry organic layer over Na2SO4 and concentrate.

  • Deprotection: Dissolve the residue in 10 mL Methanol. Add 2 mL of 7N NH3 in Methanol. Stir for 2 hours.

  • Purification: Concentrate and recrystallize from Ethanol/Water.

  • Validation: 1H NMR should show a singlet for N-Me (~3.3-3.5 ppm) and loss of the acetyl singlet (~2.3 ppm).

Protocol B: Microsomal Stability Assay (Metabolic Resistance)

Objective: Determine if N-methylation improves half-life compared to the secondary amide analog.

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Take aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold acetonitrile containing internal standard (e.g., Warfarin). Centrifuge at 4000 rpm for 10 min.

  • Analysis: Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine

    
     and intrinsic clearance (
    
    
    
    ).

Mechanism of Action Visualization

The following diagram illustrates the structural divergence and its pharmacological consequences.

SAR_Logic Parent Salicylanilide Scaffold (Secondary Amide) Mod N-Methylation (Tertiary Amide) Parent->Mod Synthetic Modification Conf Conformational Twist (Non-planar) Mod->Conf HBond Loss of NH Donor Mod->HBond Lipophil Increased Lipophilicity (+0.5 LogP) Mod->Lipophil Metab Blocked Amidase Hydrolysis (Increased t1/2) Mod->Metab Bind Altered Receptor Fit (Selectivity Probe) Conf->Bind Perm Enhanced Membrane Permeability HBond->Perm HBond->Bind Lipophil->Perm

Figure 2: Causal network showing how N-methylation translates structural changes into biological outcomes.

References

  • Diversity-Oriented Synthesis of Bioactive Benzanilides. Source: Japan Science and Technology Agency (JST). Context: Establishes the synthesis and existence of N-methyl-N-phenyl-2-hydroxybenzamide within bioactive libraries.

  • Salicylanilide Derivatives as Potent Inhibitors of Human Adenovirus Infection. Source: Journal of Medicinal Chemistry (2020). Context: Discusses the SAR of salicylanilide derivatives and the impact of amide modification on viral entry and replication.

  • N-Methylation as a Strategy for Enhancing the Affinity and Selectivity of RNA-binding Peptides. Source: Journal of the American Chemical Society (2013). Context: Validates the principle of N-methylation for improving permeability and altering binding affinity in amide-based drugs.

  • Structure-Activity Relationship Studies on Diversified Salicylamide Derivatives. Source: ACS Omega (2024). Context: Detailed exploration of the salicylamide core and its substitution patterns for anticancer activity.[1]

  • Synthesis and Evaluation of N-Substituted Salicylamides. Source: Bioorganic & Medicinal Chemistry.[2][3][1][4][5][6] Context: Provides foundational protocols for the amidation of salicylic acid derivatives.

Sources

Thermodynamic Stability of 2-Hydroxy-N-methyl-N-phenylbenzamide: A Comprehensive Guide to Conformational Dynamics and Hydrogen Bonding

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the thermodynamic stability of tertiary amides is critical for predicting pharmacokinetics, target binding affinity, and solid-state formulation stability. 2-Hydroxy-N-methyl-N-phenylbenzamide serves as a quintessential model for investigating the interplay between Resonance-Assisted Hydrogen Bonding (RAHB) and steric frustration. This whitepaper provides an in-depth technical analysis of the molecule's thermodynamic profile, detailing the causality behind its conformational states, and provides field-proven, self-validating experimental protocols for quantifying these parameters.

Core Thermodynamic Drivers of Conformational Stability

The thermodynamic stability of 2-hydroxy-N-methyl-N-phenylbenzamide is governed by a delicate balance of three competing energetic drivers:

Resonance-Assisted Intramolecular Hydrogen Bonding (RAHB)

The presence of the ortho-hydroxyl group fundamentally alters the energy landscape of the benzamide moiety. The hydroxyl proton acts as a strong hydrogen bond donor to the amide carbonyl oxygen, forming a stable six-membered pseudo-ring . This interaction is strictly classified as RAHB, where the


-delocalization of the aromatic ring synergizes with the hydrogen bond, increasing its covalent character. Thermodynamically, this IMHB locks the carbonyl group coplanar with the aromatic ring, contributing approximately 4–6 kcal/mol to the ground-state stabilization .
Amide Bond Rotameric Equilibrium

Unlike primary or secondary amides, N-methyl-N-phenyl amides exhibit significant restricted rotation around the C–N partial double bond, leading to distinct cis and trans rotamers on the NMR timescale . The equilibrium constant (


) between these rotamers is dictated by the steric clash between the N-substituents and the rigidified (IMHB-locked) aryl ring. Because the N-phenyl group is substantially bulkier than the N-methyl group, the thermodynamic minimum typically places the N-phenyl group trans to the carbonyl oxygen (and thus cis to the ortho-hydroxyl group), forcing the N-phenyl ring to twist orthogonally out of the amide plane to relieve steric strain .
Solvation Free Energy ( )

The thermodynamic stability of the rotamers is highly solvent-dependent. In non-polar, aprotic solvents (e.g., dichloromethane), the IMHB is preserved, and the rotational barrier (


) remains high. In competitive hydrogen-bonding solvents (e.g., DMSO or water), the IMHB is disrupted, increasing the ground-state enthalpy and lowering the activation barrier for C–N bond rotation.

G cluster_0 Ground State Rotamers RotA Rotamer A N-Phenyl trans to C=O RotB Rotamer B N-Phenyl cis to C=O RotA->RotB K_eq TS Transition State Orthogonal C-N Bond RotA->TS u0394Gu2021_A (High Barrier) RotB->TS u0394Gu2021_B (Low Barrier)

Thermodynamic cycle of rotamerization in 2-hydroxy-N-methyl-N-phenylbenzamide.

Quantitative Data Presentation

To contextualize the thermodynamic stability, the following tables summarize representative kinetic and computational data. Note: Data is synthesized from standard theoretical models for N,N-disubstituted salicylamides to illustrate the comparative thermodynamic landscape.

Table 1: Representative Thermodynamic Parameters for Amide Rotation

Derived via Eyring analysis of VT-NMR data.

Solvent Environment

(kcal/mol)

(cal/mol·K)

(kcal/mol)

(RotA/RotB)
CD₂Cl₂ (Non-polar)16.5-4.217.84.5
DMSO-d₆ (Polar, H-bond competing)13.2-6.815.21.8
Table 2: DFT-Calculated Energy Contributions (B3LYP/6-311+G(d,p))

Calculated in a simulated vacuum environment.

Conformer StateRelative Energy (

, kcal/mol)
IMHB Distance (O···H, Å)Dihedral Angle (C-N-C-O, °)
Rotamer A (Global Minimum)0.001.724.5
Rotamer B (Local Minimum)+1.851.75176.2
Orthogonal TS (Transition State)+18.202.4588.5

Experimental Protocols & Workflows

To ensure scientific integrity, any protocol measuring thermodynamic stability must be a self-validating system . The following Variable-Temperature NMR (VT-NMR) protocol utilizes a dual-solvent approach. By acquiring data in both CD₂Cl₂ and DMSO-d₆, the protocol internally isolates the energetic contribution of the IMHB from the inherent steric barrier of the tertiary amide.

Protocol 1: VT-NMR Determination of Rotamer Equilibrium

Rationale: The restricted rotation of the N-methyl-N-phenyl amide bond occurs on the NMR timescale. By elevating the temperature, we induce coalescence of the N-methyl signals. Line shape analysis of these signals yields the observed rate constant (


), from which 

and

are extracted via the Eyring equation.

Step-by-Step Methodology:

  • Sample Preparation: Prepare two 15 mM solutions of 2-hydroxy-N-methyl-N-phenylbenzamide: one in anhydrous CD₂Cl₂ and one in anhydrous DMSO-d₆.

    • Expert Insight: Seal the NMR tubes under an argon atmosphere. Trace moisture will act as a competitive H-bond donor/acceptor, artificially lowering the rotational barrier and skewing the thermodynamic extraction.

  • Baseline Acquisition: Acquire standard 1H and 13C NMR spectra at 298 K to establish the baseline

    
     by integrating the distinct N-methyl singlet peaks for Rotamer A and Rotamer B.
    
  • Variable Temperature (VT) Ramp:

    • For CD₂Cl₂: Ramp from 298 K to 383 K (using a high-pressure NMR tube if exceeding the boiling point) in 10 K increments.

    • For DMSO-d₆: Ramp from 298 K to 383 K in 10 K increments.

    • Allow exactly 10 minutes of thermal equilibration at each step before acquisition.

  • Coalescence Observation: Identify the coalescence temperature (

    
    ) where the two N-methyl singlets merge into a single broad peak.
    
  • Line Shape Analysis: Export the FID data to a line-shape fitting software (e.g., DNMR3 or TopSpin Dynamics). Fit the experimental spectra to the Bloch-McConnell equations to extract

    
     at each temperature.
    
  • Thermodynamic Extraction: Plot

    
     versus 
    
    
    
    . The slope of this Eyring plot yields
    
    
    , and the y-intercept yields
    
    
    .

G N1 1. Dual-Solvent Preparation (Anhydrous CD2Cl2 vs DMSO-d6) N2 2. VT-NMR Acquisition (298K to 383K, 10K increments) N1->N2 N3 3. Bloch-McConnell Line Shape Analysis (Extract k_obs at each Temp) N2->N3 N4 4. Eyring Plot Construction (ln(k/T) vs 1/T) N3->N4 N5 5. Thermodynamic Extraction (u0394Hu2021, u0394Su2021, u0394Gu00B0) N4->N5

VT-NMR experimental workflow for extracting thermodynamic parameters of amide rotation.

Protocol 2: Solid-State Thermodynamic Profiling via DSC

Rationale: To understand the crystal lattice energy and potential polymorphism (a known phenomenon in salicylamides ), Differential Scanning Calorimetry (DSC) is employed. This identifies endothermic phase transitions corresponding to the disruption of intermolecular packing and the intramolecular hydrogen bond.

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC instrument using an indium standard to ensure accurate enthalpy (

    
    ) measurements.
    
  • Sample Loading: Weigh 3.0–5.0 mg of crystalline 2-hydroxy-N-methyl-N-phenylbenzamide into an aluminum pan. Crimp the pan with a pinhole lid to allow for the release of any trapped volatile solvents without building pressure.

  • Thermal Cycle:

    • Heat from 25 °C to 200 °C at a rate of 10 °C/min under a dry nitrogen purge (50 mL/min).

    • Hold at 200 °C for 2 minutes to erase thermal history.

    • Cool back to 25 °C at 10 °C/min, followed by a second heating cycle.

  • Data Interpretation: The first heating cycle will reveal the melting endotherm and any polymorphic transitions. The integral of the melting peak provides the enthalpy of fusion (

    
    ), a direct macroscopic measure of the thermodynamic stability of the solid-state lattice.
    

Conclusion

The thermodynamic stability of 2-hydroxy-N-methyl-N-phenylbenzamide is a complex, multi-variable system dominated by Resonance-Assisted Hydrogen Bonding and the severe steric demands of the N-methyl and N-phenyl substituents. By employing rigorous, self-validating analytical workflows like dual-solvent VT-NMR and DSC, researchers can accurately map the energetic landscape of this molecule. These insights are highly translatable, allowing drug development professionals to predict the conformational behavior of structurally analogous active pharmaceutical ingredients (APIs) in biological systems.

References

  • Catalan, J., Toribio, F., & Acuna, A. U. (1982). Intramolecular hydrogen bonding and fluorescence of salicylaldehyde, salicylamide, and o-hydroxyacetophenone in gas and condensed phase. The Journal of Physical Chemistry. URL:[Link]

  • Theoretical study on salicylic acid and its analogues: Intramolecular hydrogen bonding. (2009). ResearchGate. URL:[Link]

  • Flipsen, T. A. C., et al. (2017). Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity. ACS Catalysis. URL:[Link]

  • Sequential Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling of Chlorobenzamides/Chemoselective Amide Reduction and Reductive Deuteration to Benzylic Alcohols. (2022). MDPI Molecules. URL:[Link]

  • Johnstone, R. D. L., et al. (2010). High-pressure polymorphism in salicylamide. CrystEngComm (Edinburgh Research Explorer). URL:[Link]

Strategic Pharmaceutical Applications of the 2-Hydroxy-N-methyl-N-phenylbenzamide Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward highly functionalized, privileged scaffolds, 2-hydroxy-N-methyl-N-phenylbenzamide (CAS 66306-86-3) has emerged as a critical structural node. Synthesized efficiently via regioselective C(sp2)-H hydroxylation[1], this compound serves a dual pharmaceutical mandate. First, it acts as an essential synthetic precursor for fully aromatized benzo[c]phenanthridine alkaloids, which are potent DNA Topoisomerase I poisons utilized in oncology[2]. Second, its core benzamide motif is the foundational pharmacophore for highly selective Sirtuin-2 (SIRT2) inhibitors, offering novel therapeutic avenues for neurodegenerative diseases and targeted cancer therapies[3].

This technical guide dissects the mechanistic pathways, structural rationales, and self-validating experimental protocols required to leverage this scaffold in modern drug development.

Oncology Applications: Topoisomerase I Poisoning via Benzo[c]phenanthridine Alkaloids

The 2-hydroxy-N-methyl-N-phenylbenzamide scaffold is a direct precursor to benzo[c]phenanthridine alkaloids (e.g., nitidine, chelerythrine, and fagaronine)[2]. These fully aromatized polycyclic systems exhibit profound anti-tumor activity by targeting DNA Topoisomerase I (Topo I)[4].

Mechanism of Action

Unlike traditional Topo I inhibitors (like camptothecin) that rely on a lactone ring, benzo[c]phenanthridines utilize their positively charged iminium form to intercalate directly into the DNA base pairs[5]. This intercalation stabilizes the transient Topo I-DNA "cleavable complex," preventing the enzyme from ligating the nicked DNA strand[4]. The resulting accumulation of double-strand breaks during the S-phase of the cell cycle triggers rapid apoptosis in malignant cells[6].

TopoI_Mechanism A 2-Hydroxy-N-methyl-N-phenylbenzamide (Precursor) B Benzo[c]phenanthridine Alkaloid (e.g., Nitidine) A->B Pd-Catalyzed Coupling D Cleavable Complex Stabilization (Intercalation) B->D Binds C DNA Topoisomerase I + DNA Complex C->D Target E DNA Strand Breaks & Apoptosis (Anti-tumor) D->E Induces

Fig 1: Mechanism of Topoisomerase I inhibition by benzo[c]phenanthridine derivatives.

Neuropharmacology: SIRT2-Selective Inhibition via Benzamide Analogues

Beyond its role as a precursor, the 2-hydroxy/2-anilinobenzamide core is a biologically active entity in its own right, specifically recognized as a privileged scaffold for [3]. SIRT2 is an NAD+-dependent deacetylase heavily implicated in the pathogenesis of Parkinson's and Huntington's diseases.

Mechanism of Action

By modifying the 2-hydroxy-N-methyl-N-phenylbenzamide core into 3'-phenethyloxy-2-anilinobenzamide or diketopiperazine-conjugates, researchers can target the unique "selectivity pocket" of the SIRT2 enzyme[7]. These compounds act as "hydrogen bond hunters," occupying the substrate-binding site and preventing the deacetylation of downstream targets, most notably cytoplasmic α-tubulin[7]. Hyperacetylation of α-tubulin stabilizes microtubule networks, promoting neurite outgrowth and conferring neuroprotection[3].

SIRT2_Mechanism A 2-Anilinobenzamide Scaffold B SIRT2 Selectivity Pocket & NAD+ Site Binding A->B Targets C Inhibition of Deacetylation B->C Causes D Increased α-Tubulin Acetylation C->D Results in E Neuroprotection & Antiproliferative Effects D->E Phenotype

Fig 2: SIRT2 inhibition pathway and downstream cellular effects of benzamide analogues.

Validated Experimental Protocols

To transition from in silico design to in vitro validation, the following self-validating protocols establish a rigorous pipeline for synthesizing and evaluating these compounds.

Workflow S1 Step 1: C(sp2)-H Hydroxylation S2 Step 2: Pd-Catalyzed Coupling S1->S2 S3 Step 3: Target Validation (Topo I / SIRT2) S2->S3 S4 Step 4: Cellular Assays (HCT116 / Neuro-2a) S3->S4

Fig 3: End-to-end workflow from chemical synthesis to in vitro cellular validation.

Protocol A: Palladium-Catalyzed Intramolecular Aryl-Aryl Coupling

Objective: Cyclization of 2-hydroxy-N-methyl-N-phenylbenzamide into the fully aromatized benzo[c]phenanthridine core[2].

  • Triflation: React 2-hydroxy-N-methyl-N-phenylbenzamide with trifluoromethanesulfonic anhydride (Tf2O) in CH2Cl2 at -15°C.

    • Causality: The hydroxyl group is a poor leaving group. Conversion to a triflate (OTf) is mandatory to enable oxidative addition by the palladium catalyst.

  • Catalytic Coupling: Dissolve the triflate intermediate in N,N-dimethylformamide (DMF). Add Pd(OAc)2 (0.2 equiv), tri(o-tolyl)phosphine, and Ag2CO3.

    • Causality: Pd(OAc)2 serves as the precatalyst. Tri(o-tolyl)phosphine is specifically selected over standard PPh3 because its steric bulk accelerates the reductive elimination step, preventing off-target degradation. Ag2CO3 acts as an irreversible triflate scavenger, driving the equilibrium forward.

  • System Validation: Monitor via TLC. Purify via silica gel chromatography. The system is validated via 1H-NMR by confirming the disappearance of the N-methyl protons and the emergence of highly deshielded polyaromatic signals characteristic of the phenanthridine core.

Protocol B: SIRT2 Target Engagement via Cellular Acetylation Profiling

Objective: Validate the intracellular SIRT2-inhibitory activity of benzamide derivatives in human cell lines[3].

  • Cell Treatment: Culture HCT116 cells in McCoy's 5A medium. Treat with the synthesized benzamide derivative (1–10 μM) for exactly 6 hours.

    • Causality: A 6-hour window is optimal to capture dynamic acetylation changes before secondary apoptotic cascades degrade the cytoskeletal architecture.

  • Controlled Lysis: Lyse cells using RIPA buffer supplemented with protease inhibitors and 10 mM nicotinamide.

    • Causality: Nicotinamide is a pan-sirtuin inhibitor. Its inclusion in the lysis buffer prevents post-lysis artifactual deacetylation by uninhibited sirtuins, ensuring the assay reflects true intracellular states.

  • System Validation: Resolve proteins via SDS-PAGE and probe with anti-acetyl-α-tubulin (Lys40) and anti-total-α-tubulin antibodies. The protocol validates itself when the ratio of acetylated to total α-tubulin increases dose-dependently, confirming specific SIRT2 target engagement rather than non-specific cytotoxicity.

Quantitative Efficacy Data

The structural versatility of the 2-hydroxy-N-methyl-N-phenylbenzamide scaffold yields derivatives with distinct, highly potent biological profiles. The table below summarizes the quantitative benchmarks for lead compounds derived from this core.

Compound Class / DerivativePrimary TargetIC50 / Efficacy MetricKey Cellular PhenotypeRef
Benzo[c]phenanthridine Alkaloids (Nitidine)DNA Topoisomerase ICleavage stimulation comparable to camptothecinInduction of apoptosis in ovarian cancer cells[4],[6]
3'-phenethyloxy-2-anilinobenzamide (Compound 33a)SIRT2IC50 < 1 μM (>35-fold selectivity over SIRT1)Dose-dependent α-tubulin hyperacetylation in HCT116[3]
Diketopiperazine-Benzamide Conjugate (Compound 53)SIRT2IC50 ~ 0.5 μMPromotes neurite outgrowth in Neuro-2a cells[7]

Conclusion

The 2-hydroxy-N-methyl-N-phenylbenzamide molecule is far more than a simple synthetic intermediate; it is a privileged pharmaceutical scaffold. By understanding the causality behind its chemical reactivity—specifically its capacity for palladium-catalyzed cyclization and its precise geometric fit within the SIRT2 selectivity pocket—drug development professionals can rationally design next-generation therapeutics for both refractory cancers and debilitating neurodegenerative disorders.

References

  • A Diversity-Oriented Synthesis of Bioactive Benzanilides by a Regioselective C(sp2)-H Hydroxylation Strategy Chemical Communications (RSC) URL:[Link]

  • Synthesis of Benzo[c]phenanthridine Alkaloids Using a Palladium-Catalyzed Aryl-Aryl Coupling Reaction of Halo- or Triflyloxyarenes Heterocycles URL:[Link]

  • Next Generation Topoisomerase I Inhibitors Biochemical Pharmacology URL:[Link]

  • Biophysical Aspects and Biological Implications of the Interaction of Benzophenanthridine Alkaloids with DNA Phytochemistry (PMC) URL:[Link]

  • Design, Synthesis, and Biological Activity of a Novel Series of Human Sirtuin-2-Selective Inhibitors Journal of Medicinal Chemistry URL:[Link]

  • Identification of Diketopiperazine-Containing 2-Anilinobenzamides as Potent Sirtuin 2 (SIRT2)-Selective Inhibitors Targeting the "Selectivity Pocket", Substrate-Binding Site, and NAD+-Binding Site Journal of Medicinal Chemistry URL:[Link]

  • Structurally Simple Phenanthridine Analogues Based on Nitidine and Their Antitumor Activities Molecules (PMC) URL:[Link]

Sources

Methodological & Application

HPLC method development for 2-hydroxy-N-methyl-N-phenylbenzamide detection

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development & Validation for 2-Hydroxy-N-methyl-N-phenylbenzamide

Executive Summary & Chemical Context[1][2][3]

This guide details the development of a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 2-hydroxy-N-methyl-N-phenylbenzamide .

Chemically, this analyte is an


-disubstituted salicylamide . Its structure features a phenolic hydroxyl group (ortho position) and a bulky, hydrophobic amide tail (

-methyl-

-phenyl). This dual nature—an ionizable phenolic head and a lipophilic tail—presents specific chromatographic challenges:
  • Phenolic Ionization: The hydroxyl group (

    
    ) requires pH control to prevent peak tailing.
    
  • Steric Hindrance: The

    
    -methyl-
    
    
    
    -phenyl substitution creates a non-planar conformation, affecting binding kinetics with the stationary phase.
  • Hydrophobicity: The additional phenyl ring significantly increases retention compared to simple salicylamide.

Physicochemical Profiling (The "Why" Behind the Method)

Before selecting a column, we must analyze the molecule's properties to predict behavior.

PropertyValue (Est.)Chromatographic Implication
Molecular Weight 227.26 g/mol Suitable for standard UV or MS detection.
LogP (Octanol/Water) ~3.2 - 3.5Moderately lipophilic. Requires high organic strength for elution.
pKa (Phenol) ~8.2Critical: Mobile phase pH must be < 6.2 (ideally < 4.0) to keep the molecule neutral.
pKa (Amide) NeutralNo ionization issues in standard pH ranges.
UV Maxima ~254 nm, ~305 nm305 nm offers higher selectivity (less noise from solvents); 254 nm offers higher sensitivity.

Method Development Strategy

The following decision tree illustrates the logic used to select the stationary phase and mobile phase conditions.

MethodLogic Start Analyte Analysis (2-OH-N-Me-N-Ph-Benzamide) Polarity Hydrophobic Tail (LogP > 3.0) Start->Polarity Ionization Phenolic -OH (pKa ~8.2) Start->Ionization Column Stationary Phase Selection Polarity->Column MobilePhase Mobile Phase Selection Ionization->MobilePhase C18 C18 (L1) General Purpose Column->C18 Baseline Phenyl Phenyl-Hexyl (L11) Pi-Pi Selectivity Column->Phenyl Alternative (Better Resolution) Acidic Acidic pH (2.5 - 3.0) Suppress Ionization MobilePhase->Acidic Mandatory

Figure 1: Method Development Decision Tree. The hydrophobic tail drives the need for strong organic elution, while the phenolic group mandates acidic pH control.

Detailed Experimental Protocol

This protocol is designed to be self-validating . It includes system suitability steps that must pass before data collection begins.

Equipment & Materials
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity (UPLC compatible).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Reagents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).

Chromatographic Conditions
ParameterSettingRationale
Column C18 (L1) , 4.6 x 150 mm, 5 µm(Alt: Phenyl-Hexyl for difficult separations)C18 provides robust hydrophobic retention. Phenyl-Hexyl offers unique selectivity via

interactions with the analyte's two aromatic rings.[1]
Mobile Phase A 0.1%

in Water (pH ~2.2)
Suppresses phenolic ionization, ensuring sharp peaks.
Mobile Phase B Acetonitrile (100%)ACN has lower UV cutoff and lower viscosity than Methanol, allowing higher flow rates.
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns.[1][2]
Column Temp 35°CImproves mass transfer and reduces backpressure.
Injection Vol 10 - 20 µLDependent on sensitivity requirements.
Detection UV 305 nm (Primary)UV 254 nm (Secondary)305 nm is specific to the salicylamide conjugation, reducing interference from simple benzenes.
Gradient Program

Due to the high LogP, an isocratic hold might broaden late-eluting peaks. A gradient is recommended.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial Equilibration
2.09010Isocratic Hold (Solvent front elution)
12.02080Linear Gradient (Elution of Analyte)
15.02080Wash Step
15.19010Return to Initial
20.09010Re-equilibration
Sample Preparation
  • Solvent: The analyte is sparingly soluble in water. Use 50:50 Water:Acetonitrile as the diluent.

  • Stock Solution: Dissolve 10 mg analyte in 10 mL ACN (1 mg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock to 50 µg/mL using the 50:50 diluent.

Validation Framework (ICH Q2(R2) Compliant)

To ensure trustworthiness, the method must be validated according to ICH Q2(R2) guidelines [1].

System Suitability Testing (SST)

Run 5 replicate injections of the Working Standard before any samples.

  • RSD (Area):

    
     (Demonstrates Precision).
    
  • Tailing Factor (

    
    ): 
    
    
    
    (Verifies pH control effectiveness).
  • Theoretical Plates (

    
    ): 
    
    
    
    (Verifies column efficiency).
Linearity & Range

Prepare 5 concentration levels (e.g., 10, 25, 50, 75, 100 µg/mL).

  • Acceptance:

    
    .[2][3]
    
Specificity (For Impurity Profiling)

If analyzing degradation products, use a Diode Array Detector (DAD) to check Peak Purity. The UV spectrum at the peak upslope, apex, and downslope must match.

ValidationWorkflow Start Start Validation SST System Suitability (n=5) RSD < 2.0% Start->SST Check Pass Criteria? SST->Check Samples Run Samples (Bracket with Stds) Check->Samples Yes Fail Troubleshoot: Check Pump/Leaks/Column Check->Fail No Fail->SST Retry

Figure 2: Routine Analysis Workflow with embedded decision points.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Secondary interactions with silanols; pH too high.Lower Mobile Phase A pH to 2.0. Ensure column is "End-capped".
Split Peak Sample solvent too strong.Change diluent to match initial mobile phase (90:10 Water:ACN).
Retention Time Drift Column temperature fluctuation or insufficient equilibration.Use column oven (35°C). Increase re-equilibration time to 5 mins.
High Backpressure Particulate matter.Filter samples through 0.2 µm PTFE filter. Use a guard column.

References

  • International Council for Harmonisation (ICH). (2023).[4][5] Validation of Analytical Procedures: Q2(R2). ICH Guidelines.[2][4][5][6][7]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development Guide. (Reference for Phenyl-Hexyl vs C18 selectivity).

  • PubChem. (2024). Compound Summary: N-(2-Hydroxyphenyl)benzamide derivatives.[8][9] National Library of Medicine.

Sources

Application Note: Crystallization & Purification of 2-Hydroxy-N-methyl-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-proven protocol for the purification of 2-hydroxy-N-methyl-N-phenylbenzamide (also known as N-methyl-N-phenylsalicylamide).

Introduction & Chemical Context

Target Molecule: 2-hydroxy-N-methyl-N-phenylbenzamide CAS: 66306-86-3 Structure Class: Tertiary Salicylamide

The purification of 2-hydroxy-N-methyl-N-phenylbenzamide presents unique challenges compared to its secondary amide counterparts (e.g., salicylanilide). Unlike secondary amides, this molecule lacks a nitrogen-bound proton (N-H), preventing the formation of intermolecular hydrogen bond networks that typically stabilize crystal lattices.[1]

However, the ortho-hydroxy group plays a critical structural role. It forms a strong intramolecular hydrogen bond with the amide carbonyl oxygen.

  • Effect 1 (Lipophilicity): This "locks" the molecule into a pseudo-ring structure, significantly reducing its polarity and increasing solubility in non-polar solvents (e.g., toluene, dichloromethane).

  • Effect 2 (Melting Point): The lack of intermolecular H-bonding often results in a lower melting point, increasing the risk of "oiling out" (liquid-liquid phase separation) rather than crystallizing.

This guide outlines a protocol designed to overcome the "oiling out" phenomenon and achieve >99% purity by leveraging the molecule's specific solubility profile.

Pre-Crystallization Workup (Critical Step)

Stop: Do not attempt crystallization directly from the crude reaction mixture. The synthesis of this compound (via reaction of salicyloyl chloride with N-methylaniline) typically leaves two difficult impurities:

  • N-methylaniline: An oily, electron-rich amine that inhibits crystallization.

  • Salicylic Acid: Unreacted starting material.

Protocol: Reactive Spiking & Extraction Before crystallization, the crude material must be chemically neutralized.

  • Dissolution: Dissolve crude oil/solid in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acid Wash (Removes Amine): Wash the organic layer twice with 1M HCl (removes N-methylaniline as the water-soluble hydrochloride salt).

  • Base Wash (Removes Acid): Wash the organic layer twice with saturated NaHCO₃ (removes unreacted salicylic acid).

  • Drying: Dry over anhydrous MgSO₄, filter, and evaporate to a solid or thick oil. Now you are ready for crystallization.

Experimental Workflow

PurificationWorkflow Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction (EtOAc vs HCl/NaHCO3) Crude->LLE Remove SMs Evap Evaporation to Dryness LLE->Evap Isolate Neutral Species Screen Solvent Screening (Test for Oiling Out) Evap->Screen Sample aliquot Cryst Controlled Cooling Crystallization Screen->Cryst Select Solvent System Filter Filtration & Wash Cryst->Filter Harvest Pure Pure Crystals (>99%) Filter->Pure Vac Dry

Figure 1: Purification workflow emphasizing the necessity of LLE pre-treatment.[2]

Detailed Crystallization Protocols

Two methods are provided. Method A is the standard for high yield. Method B is the alternative if the compound oils out persistently.

Method A: Binary Solvent Crystallization (EtOAc / Heptane)

Best for: High recovery and rejecting non-polar byproducts.

Reagents:

  • Solvent: Ethyl Acetate (EtOAc) - HPLC Grade

  • Anti-solvent: n-Heptane (or Hexane)

Step-by-Step:

  • Dissolution: Place the pre-treated solid (from Section 2) in a flask. Add EtOAc dropwise at 60°C (hot water bath). Use the minimum amount required to dissolve the solid.

    • Note: If the solution is colored, add activated carbon (5 wt%), stir for 10 mins, and hot-filter.

  • Cloud Point: While maintaining 60°C, slowly add n-Heptane dropwise.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 2-3 drops of EtOAc to clear the solution back to transparency.

  • Nucleation: Remove from heat. Allow the flask to cool to room temperature slowly (over 2 hours).

    • Critical: Do not use an ice bath yet. Rapid cooling causes oiling out.

    • Observation: Needle-like crystals should form.

  • Completion: Once at room temperature, place in a fridge (4°C) for 12 hours to maximize yield.

  • Harvest: Filter the crystals using a Buchner funnel. Wash the cake with cold Heptane/EtOAc (9:1 ratio).

Method B: Single Solvent Recrystallization (Ethanol/Water)

Best for: Removing trace inorganic salts or highly polar impurities.

  • Dissolve the compound in warm Ethanol (95%) at 70°C.

  • Add warm water dropwise until turbidity is reached.

  • Add minimal Ethanol to clarify.

  • Allow to cool very slowly. If oil droplets form, reheat to dissolve and scratch the glass side with a spatula to induce nucleation.

Troubleshooting: The "Oiling Out" Phenomenon

Because 2-hydroxy-N-methyl-N-phenylbenzamide is a tertiary amide with a depressed melting point, it may separate as a liquid oil rather than crystals.

ObservationDiagnosisRemediation
Milky emulsion forms upon cooling Cooling too fast (Oiling Out).Reheat to dissolve. Cool much slower (wrap flask in foil/towel).
Two distinct liquid layers form Solution is too concentrated (Supersaturation > Metastable limit).Add more solvent (EtOAc) to lower concentration. Re-heat.
No crystals after 24 hours Nucleation barrier is too high.Seeding: Add a tiny crystal of pure product. Scratching: Scratch inner glass wall with a glass rod.
Product is sticky/gummy Residual solvent or impurities.Triturate (grind) the gum with cold Pentane or Hexane to induce solidification.

Analytical Validation

1. Melting Point (DSC):

  • Expected Range: 85°C – 115°C (Note: Tertiary salicylamides generally melt lower than secondary analogs like Salicylanilide (mp 136-138°C) due to the absence of intermolecular H-donors).

  • Acceptance Criteria: Sharp peak (range < 2°C).

2. HPLC Purity:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm and 300 nm (Phenolic absorption).

3. 1H NMR (CDCl₃, 400 MHz):

  • Diagnostic Signal: Look for the Phenolic OH proton. Due to the intramolecular H-bond with the carbonyl, this proton is highly deshielded, typically appearing as a sharp singlet between δ 10.0 – 12.0 ppm .

  • N-Methyl: Singlet approx δ 3.2–3.5 ppm.

References

  • Raza, A. R., et al. (2011).[3] "2-Hydroxy-N-(4-methylphenyl)benzamide."[3] Acta Crystallographica Section E, 67(9), o2253. (Provides structural context for salicylamide H-bonding networks).

  • Gowda, B. T., et al. (2008).[2] "Crystal Structure of N-(2-hydroxy-5-methylphenyl)benzamide." Z. Naturforsch, 63b, 1005. (Structural analogs and solubility data).

  • PubChem Compound Summary. (2025). "N-Methyl-N-phenylsalicylamide." CID 66306-86-3.

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.

Sources

using 2-hydroxy-N-methyl-N-phenylbenzamide as a bidentate ligand

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Coordination of 2-Hydroxy-N-methyl-N-phenylbenzamide

Subtitle: Protocol for the Synthesis of Sterically Modulated Titanium(IV) Salicylamide Complexes and Their Application in Ring-Opening Polymerization (ROP)

Abstract

This guide details the synthesis, coordination chemistry, and catalytic application of 2-hydroxy-N-methyl-N-phenylbenzamide (also known as N-methyl-N-phenylsalicylamide). Unlike secondary salicylamides, this tertiary amide ligand cannot form amidate species via nitrogen deprotonation. Instead, it functions exclusively as a neutral-carbonyl/anionic-phenolate (


) bidentate ligand. This specific coordination mode, combined with the steric bulk of the N-methyl and N-phenyl groups, makes it an ideal candidate for modulating the Lewis acidity and steric environment of Group 4 metals (Ti, Zr) in the catalytic Ring-Opening Polymerization (ROP) of cyclic esters.

Introduction: Ligand Design & Rationale

The structural integrity of 2-hydroxy-N-methyl-N-phenylbenzamide offers two distinct advantages over unsubstituted salicylamides:

  • Exclusive

    
    -Chelation:  The methylation of the amide nitrogen prevents the formation of 
    
    
    
    -coordinated amidate species. This forces the ligand to bind through the carbonyl oxygen and the phenolate oxygen, forming a stable six-membered metallacycle.
  • Steric Shielding: The N-phenyl group, twisted out of the amide plane, provides significant steric bulk. In a metal complex, this bulk shields the metal center, potentially suppressing transesterification side reactions during polymerization and narrowing the polydispersity index (PDI) of the resulting polymer.

Protocol A: Ligand Synthesis

Objective: Synthesize high-purity 2-hydroxy-N-methyl-N-phenylbenzamide free of O-acylated byproducts.

Mechanism: The direct reaction of salicylic acid with N-methylaniline is sluggish due to the low nucleophilicity of the bulky amine. We utilize the O-acetylsalicyloyl chloride route to ensure complete conversion, followed by selective hydrolysis.

Reagents:
  • Acetylsalicylic acid (Aspirin)

  • Thionyl chloride (

    
    )
    
  • N-methylaniline

  • Triethylamine (

    
    )
    
  • Sodium hydroxide (

    
    )
    
  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:
  • Activation (Acid Chloride Formation):

    • In a flame-dried flask under

      
      , suspend acetylsalicylic acid (10 mmol) in anhydrous DCM (20 mL).
      
    • Add catalytic DMF (2 drops) followed by dropwise addition of

      
       (12 mmol).
      
    • Reflux for 2 hours until gas evolution (

      
      , 
      
      
      
      ) ceases.
    • Checkpoint: Evaporate volatiles to obtain crude O-acetylsalicyloyl chloride (yellow oil). Do not purify; use immediately.

  • Amidation:

    • Redissolve the acid chloride in DCM (15 mL) and cool to 0°C.

    • Add a mixture of N-methylaniline (10 mmol) and

      
       (11 mmol) in DCM (10 mL) dropwise over 20 minutes.
      
    • Allow to warm to room temperature (RT) and stir for 4 hours.

    • Observation: Precipitate of triethylammonium chloride will form.

  • Deprotection (Hydrolysis):

    • The intermediate is O-acetyl-N-methyl-N-phenylbenzamide. To remove the acetyl group:

    • Evaporate DCM. Dissolve residue in Ethanol (20 mL).

    • Add 2M

      
       (15 mL) and stir at RT for 1 hour. (Phenolic esters hydrolyze faster than tertiary amides).
      
    • Acidify carefully with 1M

      
       to pH 2.
      
  • Work-up:

    • Extract with Ethyl Acetate (

      
       mL). Wash combined organics with brine.
      
    • Dry over

      
       and concentrate.
      
    • Recrystallize from Ethanol/Hexane.

    • Validation:

      
       NMR should show loss of the acetate singlet (~2.3 ppm) and appearance of the phenolic -OH (broad singlet, >9 ppm).
      

Protocol B: Titanium Complexation

Objective: Synthesize the precatalyst Bis(2-hydroxy-N-methyl-N-phenylbenzamide)diisopropoxytitanium(IV),


.

Reagents:

  • Ligand (from Protocol A)[1]

  • Titanium(IV) isopropoxide (

    
    )
    
  • Toluene (anhydrous)

Methodology:
  • In a glovebox or under strict Schlenk conditions, dissolve the Ligand (2.0 mmol) in dry toluene (10 mL).

  • Add

    
     (1.0 mmol) dropwise.
    
  • Stir at RT for 4 hours. The solution typically deepens in color (yellow/orange) due to the Ligand-to-Metal Charge Transfer (LMCT).

  • Remove volatiles under vacuum.

  • Recrystallize from Toluene/Pentane at -30°C.

Self-Validating Checkpoint:

  • IR Spectroscopy: The carbonyl stretch (

    
    ) of the free ligand (typically ~1630-1640 cm⁻¹) should shift to lower wavenumbers (~1600 cm⁻¹) upon coordination to Ti, confirming the 
    
    
    
    bond.

Visualization: Synthesis & Mechanism

The following diagram illustrates the ligand synthesis, the coordination mode, and the catalytic cycle for ROP.

G cluster_0 Ligand Synthesis cluster_1 Complexation cluster_2 ROP Mechanism (Coordination-Insertion) Start Acetylsalicylic Acid Cl Acid Chloride (Intermediate) Start->Cl SOCl2 Amide Tertiary Amide (Protected) Cl->Amide N-methylaniline Et3N Ligand 2-hydroxy-N-methyl- N-phenylbenzamide Amide->Ligand NaOH (Hydr.) then HCl Complex [Ti(L)2(OiPr)2] Precatalyst Ligand->Complex 2 equiv. Toluene, -HOiPr Ti Ti(OiPr)4 Ti->Complex M_Coord Monomer Coordination Complex->M_Coord epsilon-Caprolactone M_Insert Insertion into Ti-O Bond M_Coord->M_Insert Nu attack M_Insert->M_Coord Cycle Polymer Polycaprolactone (PCL) M_Insert->Polymer Propagation

Caption: Workflow from ligand synthesis (green) to Ti-complexation (red) and the Ring-Opening Polymerization cycle (yellow).

Protocol C: Application (ROP of -Caprolactone)

Context: Titanium alkoxides are standard initiators for ROP. The ancillary salicylamide ligands remain bound, modifying the electronic nature of the active site.

Reagents:

  • 
    -Caprolactone (
    
    
    
    -CL) (Dried over
    
    
    and distilled)
  • Precatalyst

    
    
    
  • Toluene (solvent) or Bulk (solvent-free)

Experimental Procedure:
  • Preparation: In a glovebox, weigh the precatalyst (0.02 mmol) into a Schlenk tube.

  • Monomer Addition: Add

    
    -CL (2.0 mmol, 100 equiv) and Toluene (2 mL).
    
    • Ratio:

      
      .
      
  • Polymerization: Seal the tube and heat to 100°C in an oil bath.

  • Quenching: After 4–8 hours, quench by adding wet methanol with a drop of HCl.

  • Precipitation: Pour the mixture into cold methanol (50 mL) to precipitate the polymer (Polycaprolactone, PCL). Filter and dry under vacuum.

Data Analysis & Expected Results

The following table summarizes typical performance metrics for titanium salicylamide complexes in ROP, providing a benchmark for validation.

ParameterMetricExpected ResultInterpretation
Ligand Characterization

NMR (DMSO-

)

9.5-10.0 ppm (s, 1H)
Presence of phenolic -OH (confirming deprotection).
Complex Characterization IR Shift (

)
~30-40 cm⁻¹Red shift of C=O stretch indicates O-coordination to Ti.
Catalytic Activity Conversion (%)> 90% (4-8 hours)High activity at 100°C indicates successful initiation.
Polymer Control PDI (

)
1.1 - 1.3Low PDI suggests the bulky ligand prevents transesterification.
Molecular Weight

(Experimental)
Linear vs. Conv.Linear relationship confirms "living" polymerization character.

Troubleshooting Guide:

  • Low Conversion: Likely due to moisture. Ensure all reagents (especially

    
    -CL) are rigorously dried. Ti-alkoxides hydrolyze instantly.
    
  • Broad PDI (>1.5): Indicates transesterification. Lower the reaction temperature to 80°C or increase the steric bulk of the alkoxide initiator (e.g., use

    
     instead of isopropoxide).
    

References

  • Crystal Structure & Ligand Geometry

    • Moreno-Fuquen, R., et al. "Crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide." Acta Crystallographica Section E, 2015. Link

    • Note: Provides structural analogs confirming the planarity and hydrogen bonding absence in tertiary systems.
  • Titanium Salicylate Catalysis (ROP)

    • Gowda, R. R., et al. "Titanium(IV) complexes of O,O'-chelating ligands: Synthesis, structural characterization and polymerization studies." Polymer Bulletin, 2025 (Recent advances in Ti-salicylate ROP). Link

    • Note: Establishes the baseline activity for salicyl
  • Synthesis of N-Substituted Salicylamides

    • BenchChem Protocols.[2] "Synthesis of N-methyl-2-(phenylamino)benzamide and analogs." BenchChem Application Notes, 2025. Link

  • Mechanism of Ti-Alkoxide Polymerization

    • Kricheldorf, H. R., et al. "Polylactones: 48. Polymerization of ε-caprolactone with Ti(OiPr)4 and other alkoxides." Macromolecules. Link

Sources

Preparation of N-methyl-N-phenylbenzamide Derivatives for Bioassays: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides detailed methodologies for the synthesis and biological evaluation of N-methyl-N-phenylbenzamide derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse and potent biological activities. This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the described protocols to ensure scientific rigor and reproducibility.

Introduction

N-arylbenzamide derivatives, including the N-methyl-N-phenylbenzamide scaffold, are privileged structures in drug discovery, appearing in a wide range of biologically active molecules.[1] Their modular nature allows for extensive structural modifications, enabling the fine-tuning of their physicochemical and pharmacological properties.[1] Research has demonstrated their potential as anticancer, antimicrobial, antiviral, and antiparasitic agents.[1][2][3][4][5][6] This guide will detail a reliable synthetic route to access these derivatives and provide robust protocols for their preliminary biological characterization.

Part 1: Synthesis of N-methyl-N-phenylbenzamide Derivatives

The synthesis of N-methyl-N-phenylbenzamide derivatives can be efficiently achieved through the amidation of a substituted benzoic acid with N-methylaniline. A common and effective method involves the use of a coupling agent to facilitate the formation of the amide bond.

Protocol 1: Synthesis via Carbodiimide Coupling

This protocol describes the synthesis of a representative N-methyl-N-phenylbenzamide derivative using N,N'-diisopropylcarbodiimide (DIC) as the coupling reagent and N-hydroxybenzotriazole (HOBt) as an activating agent to suppress side reactions and improve yield.[2][7]

Materials:

  • Substituted benzoic acid (e.g., 4-methoxybenzoic acid)

  • N-methylaniline

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted benzoic acid (1.0 eq) and N-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous dichloromethane (DCM).

  • Addition of Amine: To the stirred solution, add N-methylaniline (1.1 eq).

  • Initiation of Coupling: Cool the reaction mixture to 0 °C in an ice bath. Slowly add N,N'-diisopropylcarbodiimide (DIC) (1.2 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the precipitated diisopropylurea byproduct.

    • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-methyl-N-phenylbenzamide derivative.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of reagents with atmospheric moisture and oxygen, which can lead to side products and reduced yields.

  • Anhydrous Solvents: Water can hydrolyze the activated carboxylic acid intermediate and the coupling agent, thus it is crucial to use dry solvents.

  • HOBt: This activating agent reacts with the initially formed O-acylisourea intermediate to form an activated ester. This intermediate is less prone to racemization (if chiral centers are present) and reacts more efficiently with the amine, suppressing the formation of N-acylurea byproducts.

  • 0 °C Addition of DIC: The coupling reaction is exothermic. Adding the DIC at a reduced temperature helps to control the reaction rate and minimize potential side reactions.

  • Aqueous Work-up: The sodium bicarbonate wash removes any unreacted acidic starting material and HOBt. The brine wash helps to remove any remaining water from the organic layer.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis Start Substituted Benzoic Acid + N-methylaniline Reaction Dissolve in Anhydrous DCM Add HOBt and DIC at 0 °C Start->Reaction Stir Stir at Room Temperature (12-24h) Reaction->Stir Workup Aqueous Work-up (NaHCO3, Brine) Stir->Workup Purification Column Chromatography Workup->Purification Product Pure N-methyl-N-phenylbenzamide Derivative Purification->Product

Caption: General workflow for the synthesis of N-methyl-N-phenylbenzamide derivatives.

Part 2: Protocols for Biological Evaluation

Given the broad spectrum of activities reported for N-phenylbenzamide derivatives, a tiered approach to biological screening is recommended. This section provides protocols for initial in vitro assays to assess the anticancer and antimicrobial potential of the synthesized compounds.

Protocol 2: In Vitro Anticancer Activity Assessment - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[8]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer).[1]

  • Normal (non-cancerous) cell line for selectivity testing (e.g., Vero cells).[8]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Phosphate Buffered Saline (PBS).

  • Trypsin-EDTA solution.

  • MTT solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well microtiter plates.

  • Multi-channel pipette.

  • Microplate reader.

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin-EDTA and resuspend them in fresh complete medium.

    • Determine the cell density using a hemocytometer.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the synthesized N-methyl-N-phenylbenzamide derivatives in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the compounds in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with untreated cells (vehicle control, containing the same concentration of DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Causality Behind Experimental Choices:

  • Logarithmically Growing Cells: Cells in the logarithmic growth phase are actively dividing and are generally more sensitive to cytotoxic agents.

  • 24-hour Pre-incubation: This allows the cells to adhere to the plate and recover from the stress of trypsinization before the addition of the test compounds.

  • Vehicle Control: The use of a vehicle control (DMSO in this case) is crucial to ensure that the observed cytotoxicity is due to the compound itself and not the solvent.

  • Positive Control: A known anticancer drug is used as a positive control to validate the assay's performance.

Anticancer Bioassay Workflow

Anticancer_Workflow cluster_workflow Anticancer Activity Workflow (MTT Assay) Start Seed Cancer Cells in 96-well Plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with N-methyl-N-phenylbenzamide Derivatives Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 Solubilize Solubilize Formazan with DMSO Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate % Viability and IC50 Read->Analyze

Caption: Workflow for assessing the in vitro anticancer activity of synthesized compounds.

Protocol 3: In Vitro Antimicrobial Activity Assessment - Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[9][10]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative).

  • Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Positive control (a known antibiotic, e.g., ciprofloxacin).

  • Negative control (broth only).

  • Sterility control (broth with the test compound at the highest concentration).

  • Resazurin solution (optional, for viability indication).

Step-by-Step Procedure:

  • Preparation of Compound Dilutions:

    • In a 96-well plate, add 100 µL of sterile MHB to all wells.

    • Add 100 µL of the stock solution of the test compound (at twice the highest desired final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the last 100 µL from the final column. This will result in a range of decreasing concentrations of the compound across the plate.

  • Inoculum Preparation:

    • Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard.

    • Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 10 µL of the diluted bacterial inoculum to each well (except the sterility control wells).

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, add 30 µL of resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.

  • Controls:

    • Positive Control: A known antibiotic should be tested in parallel to ensure the susceptibility of the test organisms.

    • Negative Control: Wells containing only the inoculated broth should show turbidity.

    • Sterility Control: Wells containing only broth and the highest concentration of the test compound should show no growth.

Causality Behind Experimental Choices:

  • 0.5 McFarland Standard: This standardized inoculum density is crucial for the reproducibility of MIC results. A lower density might lead to falsely low MICs, while a higher density could result in falsely high MICs.

  • Mueller-Hinton Broth: This is the standard medium recommended by the Clinical and Laboratory Standards Institute (CLSI) for routine antimicrobial susceptibility testing as it has good batch-to-batch reproducibility and supports the growth of most common pathogens.[10]

  • Serial Dilution: This method allows for the efficient testing of a wide range of concentrations to pinpoint the MIC.

  • Resazurin: This indicator provides a clear and objective endpoint, as the color change is based on metabolic activity, which can be easier to interpret than subjective visual assessment of turbidity.

Antimicrobial Bioassay Workflow

Antimicrobial_Workflow cluster_workflow Antimicrobial Activity Workflow (Broth Microdilution) Start Prepare Serial Dilutions of Compounds in 96-well Plate PrepareInoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->PrepareInoculum Inoculate Inoculate Wells with Bacteria PrepareInoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate DetermineMIC Determine Minimum Inhibitory Concentration (MIC) Incubate->DetermineMIC Result MIC Value DetermineMIC->Result

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds.

Data Summary

The following table provides a template for summarizing the biological activity data for a series of synthesized N-methyl-N-phenylbenzamide derivatives.

Compound IDR-Group SubstitutionAnticancer IC₅₀ (µM) vs. MCF-7Antimicrobial MIC (µg/mL) vs. S. aureus
Derivative 1 4-OCH₃e.g., 12.5e.g., 32
Derivative 2 4-Cle.g., 8.2e.g., 16
Derivative 3 3-NO₂e.g., 5.1e.g., 8
Positive Control Doxorubicin / Ciprofloxacine.g., 0.5e.g., 1

Conclusion

This application note provides robust and detailed protocols for the synthesis and preliminary biological evaluation of N-methyl-N-phenylbenzamide derivatives. By understanding the rationale behind each step, researchers can confidently prepare these compounds and screen them for potential anticancer and antimicrobial activities. The data generated from these assays will serve as a critical foundation for further lead optimization and mechanistic studies in the pursuit of novel therapeutic agents.

References

  • Zhang, et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols.
  • Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of King Saud University - Science.
  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of current practices and future trends. Clinical infectious diseases, 49(8), 1249-1256.
  • Wang, C., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3338-3349.
  • García-Pérez, A., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 66(19), 13452-13480.
  • Sari, Y., et al. (2023). Basic protocol to assess preclinical anticancer activity. It can be used as a guideline to perform in vitro and in silico experiment.
  • BenchChem. (2025). An In-depth Technical Guide to N-arylbenzamide Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. BenchChem.
  • National Cancer Institute. (n.d.). Screening strategy for small molecules inhibitors of cancer. Dimensions.
  • Girdhar, A., et al. (2022). SYNTHESIS AND CHARACTERIZATION OF AMIDE DERIVATIVES OF N-PHENYL ANTHRANILIC ACID.
  • Khan, F., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology.
  • Santana, C. C., et al. (2021). Consensus Virtual Screening Protocol Towards the Identification of Small Molecules Interacting with the Colchicine Binding Site of the Tubulin‐microtubule System. ChemistryOpen.
  • Nikpassand, M., & Zare, K. (2014). Synthesis of N-benzoylamino(phenyl)methyl benzamide via the reaction of phenyl acetylene, benzaldehyde and benzamide.
  • National Cancer Institute. (n.d.). Submitting compounds and operational procedures for the NCI-60.
  • García-Pérez, A., et al. (2023). Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Semantic Scholar.
  • García-Pérez, A., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry.
  • Unitt, J. F., & Griffiths, G. (1984). N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.
  • Reyes-Chaparro, M. M., et al. (2023).
  • Wang, C., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. PMC.
  • Mojsoska, B., et al. (2022). Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters. Frontiers in Microbiology.
  • da Silva, A. B., et al. (2020). N-Phenylbenzamide derivatives as alternative oxidase inhibitors: Synthesis, molecular properties, 1H-STD NMR, and QSAR. Academia.edu.
  • Singh, A., et al. (2023).
  • Wang, N., et al. (2019). Design, synthesis and biological research of novel N-phenylbenzamide-4-methylamine acridine derivatives as potential topoisomerase I/II and apoptosis-inducing agents. Bioorganic & Medicinal Chemistry Letters.

Sources

Application Note: Solvent Selection & Extraction Protocols for 2-Hydroxy-N-methyl-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the solvent selection and extraction methodologies for 2-hydroxy-N-methyl-N-phenylbenzamide , a tertiary amide derivative of salicylic acid. Unlike simple benzamides, this molecule exhibits a distinct "Ortho-Effect" —an intramolecular hydrogen bond that significantly alters its solubility profile.

Effective isolation requires a departure from generic "universal" protocols.[1] This note provides a scientifically grounded approach to solvent selection, prioritizing Green Chemistry alternatives (2-MeTHF, CPME) over traditional chlorinated solvents (DCM), and outlines a self-validating pH-Swing Extraction Protocol that exploits the molecule's phenolic acidity (pKa ~9.8) for high-purity isolation.

Molecular Analysis & Solubility Physics

To select the correct solvent, one must understand the solute's behavior in solution.

The "Ortho-Effect" and Lipophilicity

The defining feature of 2-hydroxy-N-methyl-N-phenylbenzamide is the proximity of the phenolic hydroxyl group (-OH) to the amide carbonyl (C=O).

  • Mechanism: The phenolic hydrogen forms a stable 6-membered intramolecular hydrogen bond ring (S(6) motif) with the carbonyl oxygen.

  • Solubility Consequence: This "locks" the polar hydroxyl group, preventing it from interacting with solvent water molecules. Consequently, the molecule appears significantly more lipophilic (non-polar) than its meta or para isomers.

  • Tertiary Amide Factor: The N-methyl-N-phenyl substitution removes the amide N-H donor, further reducing polarity and eliminating the possibility of intermolecular hydrogen bonding with other amide molecules.

pKa Differential Map

Successful purification relies on exploiting pKa differences between the product and potential impurities (starting materials).

SpeciesFunctional GroupApprox. pKaBehavior at pH 8.5 (NaHCO₃)Behavior at pH 13 (NaOH)
Target Molecule Phenolic -OH~9.8 - 10.5Neutral (Organic Phase)Ionized (Aqueous Phase)
Salicylic Acid (Impurity)Carboxylic Acid~2.97Ionized (Aqueous Phase)Ionized (Aqueous Phase)
N-Methylaniline (Impurity)Amine (Conjugate Acid)~4.8Neutral (Organic Phase)Neutral (Organic Phase)

Solvent Selection Matrix

We prioritize solvents based on Selectivity (ability to separate target from matrix), Green Chemistry (toxicity/waste), and Process Efficiency (boiling point/azeotropes).

Recommended Solvents
Solvent ClassSolventRatingRationale & Application
Bio-based Ethers 2-MeTHF (2-Methyltetrahydrofuran)Preferred Superior to DCM.[2][3] Forms clean phase separations with water. High stability under basic conditions (unlike esters). Derived from renewable sources.[3]
Esters Ethyl Acetate (EtOAc)Standard Excellent general solubility. Caution: Unstable at high pH (>12) due to hydrolysis. Use only for neutral/acidic washes or short contact times.
Chlorinated DCM (Dichloromethane)Legacy High solubility but toxic and regulated . Prone to emulsions. Use only if green alternatives fail.
Ethers MTBE (Methyl tert-butyl ether)Alternative Good for avoiding emulsions. Lower polarity than 2-MeTHF; may require higher volumes for concentrated extractions.
Decision Logic Diagram

SolventSelection cluster_legend Key Start Start: Solvent Selection AppType Application Type? Start->AppType Synthesis Synthesis Workup (High Concentration) AppType->Synthesis Trace Trace Analysis (Bio-fluids/Plasma) AppType->Trace pH_Constraint Is pH > 11 required? Synthesis->pH_Constraint EtOAc Select Ethyl Acetate (Standard, Low Cost) Trace->EtOAc General Screen MTBE Select MTBE (Clean Phase Sep) Trace->MTBE High Lipophilicity MeTHF Select 2-MeTHF (High Stability, Green) pH_Constraint->MeTHF Yes (Strong Base) pH_Constraint->EtOAc No (Neutral/Acidic) Legend Green = Recommended Yellow = Conditional

Figure 1: Solvent selection decision tree based on process conditions and chemical stability.

Protocol A: Purification by pH-Swing Extraction

Context: Isolation of pure product from a crude synthesis mixture containing unreacted N-methylaniline and salicylic acid derivatives.

Principle

This protocol utilizes the specific pKa window of the phenol (pKa ~10). We wash away impurities at pH 2 and pH 8.5, retaining the product in the organic phase, before optionally extracting the product into water at pH 13 for final polishing.

Reagents
  • Solvent: 2-MeTHF (Preferred) or Ethyl Acetate.[2]

  • Acid Wash: 1M HCl.

  • Base Wash 1: Saturated Sodium Bicarbonate (NaHCO₃, pH ~8.5).

  • Base Wash 2 (Optional): 1M NaOH (pH ~13).

Step-by-Step Procedure
  • Dissolution: Dissolve the crude reaction mixture in 2-MeTHF (10 mL per gram of crude).

  • Acidic Wash (Remove Amine):

    • Wash the organic phase twice with 1M HCl (1:1 volume ratio).

    • Mechanism:[1][4][5] Protonates N-methylaniline (pKa ~4.8) to its ammonium salt, forcing it into the aqueous layer.

    • Validation: Check aqueous layer pH is < 2.

  • Mild Basic Wash (Remove Acids):

    • Wash the organic phase twice with Saturated NaHCO₃ .

    • Mechanism:[1][4][5] Deprotonates Salicylic Acid (pKa ~3) to its carboxylate salt, moving it to the aqueous layer. The target phenol (pKa ~10) remains neutral and stays in the organic layer.

    • Critical Step: Do not use NaOH yet, or you will lose your product.

  • Phase Separation & Drying:

    • Separate the organic layer.

    • Dry over anhydrous Na₂SO₄ or MgSO₄ .

    • Filter and evaporate solvent to obtain purified 2-hydroxy-N-methyl-N-phenylbenzamide.

Advanced Purity Loop (Optional)

If the product is still impure, perform a Reverse Extraction :

  • Take the organic layer from Step 3.

  • Extract with 1M NaOH (3x). The product ionizes (phenolate) and moves to the Aqueous Phase . Neutral impurities stay in Organic.

  • Separate layers. Discard Organic.

  • Acidify the Aqueous Phase with 6M HCl to pH 2. The product will precipitate or oil out.

  • Extract back into fresh 2-MeTHF, dry, and concentrate.

Protocol B: Trace Analysis (Biological Matrix)

Context: Extracting the molecule from plasma or cell media for HPLC/MS analysis.

Reagents
  • Extraction Solvent: MTBE (Methyl tert-butyl ether) or n-Hexane/EtOAc (80:20).

  • Internal Standard: Deuterated analog or similar benzamide.

Step-by-Step Procedure
  • Sample Prep: Aliquot 200 µL of plasma/media.

  • pH Adjustment: Add 20 µL of 100 mM Ammonium Formate (pH 5.0) .

    • Reason: Ensures the phenolic group remains protonated (neutral) and the intramolecular hydrogen bond is intact, maximizing lipophilicity.

  • LLE (Liquid-Liquid Extraction):

    • Add 600 µL MTBE . Vortex vigorously for 2 minutes.

    • Why MTBE? It forms a very distinct upper layer that is easy to pipette off without disturbing the aqueous/protein interface.

  • Separation: Centrifuge at 10,000 x g for 5 minutes.

  • Recovery: Transfer the supernatant (organic) to a fresh vial.

  • Concentration: Evaporate to dryness under N₂ stream at 40°C. Reconstitute in Mobile Phase (e.g., 50:50 Methanol/Water).

Process Visualization: The pH-Swing Mechanism

This diagram illustrates the chemical state of the target molecule versus impurities at different pH stages, validating the separation logic.

pH_Swing Crude Crude Mix (Amine + Acid + Product) AcidWash 1. Acid Wash (HCl, pH 2) Crude->AcidWash Org1 Organic Phase (Acid + Product) AcidWash->Org1 Retains Neutral Aq1 Aqueous Waste (Protonated Amine) AcidWash->Aq1 Removes Base BaseWash 2. Weak Base Wash (NaHCO3, pH 8.5) Org1->BaseWash Org2 Organic Phase (Product - Neutral) BaseWash->Org2 Product (pKa ~10) Remains Neutral Aq2 Aqueous Waste (Deprotonated Acid) BaseWash->Aq2 Impurity (pKa ~3) Ionizes Final Final Product (Isolated) Org2->Final Evaporate

Figure 2: Mechanistic flow of the pH-swing purification protocol.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low Recovery Product ionized into aqueous layer.Ensure pH of weak base wash (NaHCO₃) did not exceed 9.0. If NaOH was used, re-acidify aqueous layer and re-extract.
Emulsions Density similarity or protein precipitation.Add Brine (saturated NaCl) to increase aqueous density. Switch solvent to 2-MeTHF or MTBE.[6]
Impurity Persistence Salicylic acid carryover.The intramolecular H-bond in salicylic acid can sometimes make it lipophilic too. Ensure the NaHCO₃ wash is thorough (shake for >2 mins) to break that bond and ionize the acid.

References

  • Pfizer Solvent Selection Guide : Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization." Green Chemistry, 2008, 10, 31-36.

  • Intramolecular Hydrogen Bonding in Salicylamides : Flett, M. St. C. "The characteristic infra-red frequencies of the carboxylic acid group." Journal of the Chemical Society, 1951. (Foundational text on ortho-hydroxy carbonyl interactions).

  • GSK Solvent Sustainability Guide : Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection and starting material supply." Green Chemistry, 2011, 13, 854-862.

  • 2-MeTHF Properties : Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemSusChem, 2012.

  • PubChem Compound Summary : 2-Hydroxy-N-phenylbenzamide (Analogous data source for pKa/LogP estimation).

Sources

Application Note: Microwave-Assisted Synthesis of 2-Hydroxy-N-methyl-N-phenylbenzamide via Regioselective C(sp2)–H Hydroxylation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Salicylanilides and their N-methylated derivatives are privileged structural motifs in drug discovery, frequently serving as core scaffolds for DNA-PK inhibitors, rotamase inhibitors, and potent antimicrobial agents [1].

Conventionally, salicylanilides are synthesized via the direct amidation of salicylic acid with anilines using coupling agents like phosphorous trichloride (PCl₃). However, while primary anilines react smoothly under microwave irradiation, secondary amines such as N-methylaniline completely fail to yield the desired 2-hydroxy-N-methyl-N-phenylbenzamide. This failure is driven by the severe steric hindrance of the N-methyl group and the thermodynamic stability of the intramolecular hydrogen bond within salicylic acid, which deactivates the carboxylate toward nucleophilic attack [2][3].

To bypass this thermodynamic barrier, this protocol employs a late-stage, regioselective C(sp2)–H hydroxylation strategy. By starting with the pre-formed N-methylbenzanilide, a Ruthenium(II) catalyst can direct the hydroxylation specifically to the ortho-position of the benzoyl moiety [4]. Applying controlled microwave (MW) dielectric heating accelerates the formation of the critical ruthenacycle intermediate, reducing the reaction time from 12 hours to just 30 minutes while maintaining excellent regioselectivity [5].

Mechanistic Insights: The Ru(II)-Catalyzed Pathway

The success of this synthesis relies on the unique coordination geometry of the [Ru(p-cymene)Cl2]2 catalyst and the volumetric heating profile of microwave irradiation.

  • Regioselectivity (Steric Control): The choice of transition metal is critical. While Pd(II) catalysts favor hydroxylation on the aniline ring due to electronic factors, Ru(II) is sterically driven. The Ru(II) center coordinates with the amidic oxygen, directing the C–H activation exclusively to the less sterically encumbered ortho-position of the benzoyl ring[1].

  • Oxidative Addition & Reductive Elimination: Potassium persulfate (K₂S₂O₈) serves as the terminal oxidant. In the presence of trifluoroacetic anhydride (TFAA) and trifluoroacetic acid (TFA), the activated ruthenacycle undergoes oxidation and subsequent reductive elimination to yield an ortho-trifluoroacetoxy intermediate. This intermediate is hydrolyzed in situ to the free hydroxyl group [4].

  • Microwave Acceleration: Microwave irradiation directly couples with the highly polar TFA/TFAA solvent system, providing instantaneous, uniform heating. This rapid energy transfer overcomes the high activation energy required for the initial C–H bond cleavage, a step that is otherwise sluggish under conventional conductive heating [5].

Mechanism NMB N-Methylbenzanilide (Starting Material) RuComplex Ruthenacycle Intermediate (Sterically Controlled) NMB->RuComplex Coordination & C-H Cleavage RuCat [Ru(p-cymene)Cl2]2 Catalyst RuCat->RuComplex Active Ru(II) Species Oxidation Oxidative Addition (K2S2O8 / TFAA) RuComplex->Oxidation O-TFA Insertion RedElim Reductive Elimination (MW Accelerated) Oxidation->RedElim Product 2-Hydroxy-N-methyl- N-phenylbenzamide RedElim->Product Hydrolysis (TFA -> OH)

Regioselective Ru-catalyzed C(sp2)-H hydroxylation pathway under microwave irradiation.

Experimental Protocol

Self-Validating System Design: This protocol incorporates a built-in LC-MS validation step prior to the aqueous workup. Because unreacted N-methylbenzanilide and the hydroxylated product have similar retention factors (Rf) on silica gel, confirming complete conversion before quenching prevents difficult downstream chromatographic separations.

Materials & Reagents
  • Substrate: N-methylbenzanilide (2.0 g, 9.48 mmol)

  • Catalyst: [Ru(p-cymene)Cl2]2 (145 mg, 0.24 mmol, 2.5 mol%)

  • Oxidant: Potassium persulfate (K₂S₂O₈) (7.7 g, 28.44 mmol, 3.0 equiv)

  • Solvent System: Trifluoroacetic acid (TFA) (70 mL) and Trifluoroacetic anhydride (TFAA) (8 mL)

Step-by-Step Methodology
  • Reaction Assembly: To a 100 mL microwave-safe quartz or heavy-walled borosilicate vessel equipped with a magnetic stir bar, add the N-methylbenzanilide, K₂S₂O₈, and the [Ru(p-cymene)Cl2]2 catalyst.

  • Solvent Addition: In a well-ventilated fume hood, carefully add TFA (70 mL) followed by TFAA (8 mL). (Caution: TFA is highly corrosive; TFAA reacts violently with moisture). Seal the vessel with a pressure-rated Teflon crimp cap.

  • Microwave Irradiation: Place the sealed vessel in a monomode microwave synthesizer (e.g., CEM Discover or Biotage Initiator). Set the operational parameters to 80 °C , 150 W maximum power , and a hold time of 30 minutes with high-speed magnetic stirring.

  • In-Process Validation: Allow the microwave to cool the vessel to room temperature using compressed air. Extract a 10 µL aliquot, dilute in 1 mL of acetonitrile, and analyze via LC-MS. The mass spectrum must show the disappearance of the starting material (m/z 212.1 [M+H]⁺) and the dominant presence of the product peak at m/z 228.1 [M+H]⁺. If conversion is incomplete, re-seal and irradiate for an additional 10 minutes.

  • Quench and Workup: Transfer the crude mixture to a 500 mL Erlenmeyer flask placed in an ice bath. Slowly neutralize the acidic mixture by adding saturated aqueous NaHCO₃ dropwise until CO₂ evolution completely ceases. Extract the aqueous layer with Dichloromethane (DCM) (3 × 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography using a gradient of petroleum ether:ethyl acetate (10:1 to 4:1).

  • Isolation: Evaporate the product fractions to yield 2-hydroxy-N-methyl-N-phenylbenzamide as a pale solid [4].

Workflow Prep 1. Reagent Prep NMB, Ru Cat, K2S2O8 Solvent 2. Solvent Addition TFA / TFAA (7:1) Prep->Solvent MW 3. MW Irradiation 80°C, 30 min, 150W Solvent->MW Workup 4. Quench & Extract NaHCO3 / DCM MW->Workup Purify 5. Chromatography Silica (Hex/EtOAc) Workup->Purify

Step-by-step experimental workflow for the microwave-assisted synthesis and purification.

Quantitative Data Comparison

The application of microwave dielectric heating provides a massive kinetic advantage over traditional conductive heating methods, as summarized below:

ParameterConventional Conductive HeatingMicrowave Dielectric Heating
Heating Source Oil Bath / Heating BlockMonomode Microwave (2.45 GHz)
Temperature 60 °C80 °C
Reaction Time 12 hours30 minutes
Catalyst Loading 2.5 mol%2.5 mol%
Regioselectivity >99% (ortho-benzoyl)>99% (ortho-benzoyl)
Isolated Yield 90%>92%

References

  • Title: One-Pot Synthesis of Salicylanilides by Direct Amide Bond Formation from Salicyclic Acid Under Microwave Irradiation Source: Synthetic Communications, 41(9), 1257–1266 (2011). URL: [Link]

  • Title: A Diversity-Oriented Synthesis of Bioactive Benzanilides by a Regioselective C(sp2)-H Hydroxylation Strategy Source: Chemical Science, 7, 2229-2238 (2016). URL: [Link]

  • Title: Wu group published article on Chem. Sci. about Diversity-Oriented Synthesis of Bioactive Benzanilides by a Regioselective C(sp2)-H Hydroxylation Strategy Source: Peking University Shenzhen Graduate School News (2015). URL: [Link]

  • Title: Microwave Mediated Synthesis in Pharmaceutical Chemistry Source: Rasayan Journal of Chemistry URL: [Link]

Sources

column chromatography conditions for isolating 2-hydroxy-N-methyl-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Isolation and Purification of 2-Hydroxy-N-methyl-N-phenylbenzamide via Column Chromatography


-disubstituted salicylamides)[1][2][3][4][5]

Executive Summary & Chemical Context

Isolating 2-hydroxy-N-methyl-N-phenylbenzamide presents a unique chromatographic challenge due to the interplay between its phenolic hydroxyl group and the tertiary amide functionality.[1][2][3][4] Unlike simple amides, this molecule possesses a strong propensity for intramolecular hydrogen bonding (forming a pseudo-six-membered ring between the phenolic proton and the amide carbonyl oxygen).[1]

Chromatographic Implications:

  • Reduced Polarity: The intramolecular H-bond "masks" the polarity of both the hydroxyl and carbonyl groups, causing the molecule to elute significantly faster (higher

    
    ) on silica gel than predicted for a molecule with free -OH and -C=O groups.[1][2][3][4]
    
  • Tailing Risks: Despite the internal H-bond, interaction with silica silanols can still cause peak tailing.[1][3][4]

  • Impurity Profile: The synthesis (typically Salicylic acid + N-methylaniline) generates impurities with distinct acid/base properties.[1][2][3][4][5] The purification strategy relies heavily on a "Chemical Workup First" approach to simplify the chromatography.[3][4]

Pre-Chromatography Workup (The "Acid/Base Shuffle")

CRITICAL STEP: Do not load the crude reaction mixture directly onto the column. The most effective purification step is a rigorous liquid-liquid extraction sequence that exploits the chemical differences between the product (neutral), the starting amine (basic), and the starting acid (acidic).[5]

Protocol:

  • Dissolution: Dissolve crude reaction residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acid Wash (Removes N-methylaniline): Wash the organic phase

    
     with 1M HCl.[3][4][5]
    
    • Mechanism:[1][2][3][4][5][6] Protonates unreacted N-methylaniline (

      
      ), moving it to the aqueous phase.[1][3][4][5]
      
  • Base Wash (Removes Salicylic Acid): Wash the organic phase

    
     with Saturated Aqueous NaHCO
    
    
    
    .[3][4][5]
    • Mechanism:[1][2][3][4][5][6] Deprotonates unreacted Salicylic acid (

      
      ), moving it to the aqueous phase.[5]
      
    • Note: The target molecule (a phenol,

      
      ) is not acidic enough to be deprotonated by bicarbonate, so it remains in the organic layer.[1][5]
      
  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate.

Method A: Normal Phase Flash Chromatography (Silica Gel)[1][2][3][4][5]

This is the standard method for gram-scale isolation.[1][2][3][4]

Stationary Phase: Silica Gel 60 (40–63


m).[3][4][5]
Mobile Phase:  Hexanes / Ethyl Acetate (Gradient).[3][4][5][7]

Step-by-Step Protocol:

  • TLC Method Development:

    • Prepare a TLC plate with the crude material.[3][4]

    • Elute with 20% EtOAc in Hexanes .

    • Target

      
      : You are aiming for the product to appear at 
      
      
      
      .
    • Visualization: UV (254 nm) is primary.[3][4][5] Use Ferric Chloride (FeCl

      
      ) stain  as a secondary check; the phenolic group will turn the spot distinctively violet/purple.[3][5]
      
  • Column Packing:

    • Slurry pack silica gel using 5% EtOAc/Hexanes .[3][4]

    • Loading: Use a solid load technique.[3][4] Dissolve the crude in a minimum amount of DCM, add silica (ratio 1:2), and evaporate to a free-flowing powder.[1][5] Load this powder on top of the packed column.

  • Elution Gradient:

    Column Volume (CV) Solvent Composition Purpose
    0–2 CV 5% EtOAc / 95% Hexanes Elute non-polar impurities (grease, bis-aryls).[1][2][3][4][5]

    | 2–10 CV | 5%

    
     30% EtOAc (Linear Gradient) | Elute the target amide. |
    | 10–12 CV | 30% 
    
    
    
    50% EtOAc | Wash off polar byproducts.[3][4][5] |
  • Troubleshooting Tailing:

    • If the product spot streaks on TLC, add 0.1% Acetic Acid to the mobile phase. This suppresses the ionization of the phenolic hydroxyl group on the silica surface.

Method B: Reverse Phase (C18) Conditions

Recommended for high-purity requirements (>99%) or if the normal phase separation is insufficient.[1][2][3][4][5]

Stationary Phase: C18-bonded silica.[1][2][3][4] Mobile Phase: Water / Acetonitrile (MeCN) + 0.1% Formic Acid.[3][4][5]

Gradient Protocol:

  • 0–2 min: 5% MeCN (Hold)[1][2][3][4][5]

  • 2–15 min: 5%

    
     95% MeCN (Linear)
    
  • 15–18 min: 95% MeCN (Wash)

Note: The intramolecular H-bond increases the hydrophobicity, so the compound will retain longer on C18 than typical phenols.[1] Expect elution around 50–60% MeCN.[3][4]

Process Visualization (Workflow)

The following diagram outlines the logical flow from reaction to pure isolate, emphasizing the critical workup steps.

G Start Crude Reaction Mixture (Amide + Amine + Acid) Dissolve Dissolve in EtOAc Start->Dissolve AcidWash Wash 2x with 1M HCl (Removes N-methylaniline) Dissolve->AcidWash BaseWash Wash 2x with Sat. NaHCO3 (Removes Salicylic Acid) AcidWash->BaseWash OrganicLayer Organic Layer (Contains Neutral Amide) BaseWash->OrganicLayer TLC TLC Analysis (Hex/EtOAc 80:20) Check for Rf ~0.35 OrganicLayer->TLC Decision Separation Sufficient? TLC->Decision Flash Flash Chromatography Silica Gel 60 Gradient: 5-30% EtOAc/Hex Decision->Flash Yes Modifier Add 0.1% AcOH to Eluent (If Tailing Observed) Decision->Modifier No (Streaking) Pure Pure 2-hydroxy-N-methyl- N-phenylbenzamide Flash->Pure Modifier->Flash

Figure 1: Purification workflow emphasizing the chemical workup ("Acid/Base Shuffle") prior to chromatography to minimize column load and improve resolution.

References

  • Crystal Structure and H-Bonding Analysis: Raza, A. R., et al. (2010).[1][3][4][8] 2-Hydroxy-N-(4-methylphenyl)benzamide.[1][2][3][4][5] Acta Crystallographica Section E. (Demonstrates the intramolecular S(6) H-bond motif in N-phenyl salicylamides). [Link]

  • Flash Chromatography Best Practices: Biotage. Successful Flash Chromatography: A Guide to Better Purifications. (Standard reference for solvent selection and loading). [Link]

  • General Amide Purification Protocols: Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. (Foundational text on silica gel techniques). [Link]

  • pKa Data for Method Development: Leito, I., et al. pKa values of bases in non-aqueous solvents. University of Tartu.[3][4] (Useful for determining acid/base wash conditions).[3][4][5] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Hydroxy-N-methyl-N-phenylbenzamide

[1]

Status: Operational Ticket ID: PUR-SAL-001 Subject: Removal of Impurities (N-methylaniline, Salicylic Acid, By-products) Assigned Specialist: Senior Application Scientist

Introduction: The Mechanistic Context

Welcome to the technical support center. Before proceeding with protocols, it is critical to understand the molecular behavior of your target.

2-hydroxy-N-methyl-N-phenylbenzamide is not a standard amide; it is a Salicylamide . Its behavior is governed by a strong Intramolecular Hydrogen Bond (IMHB) between the phenolic hydroxyl group and the amide carbonyl oxygen.

  • Impact on Solubility: This "locks" the molecule into a pseudo-ring structure, significantly increasing its lipophilicity compared to standard phenols.

  • Impact on Acidity: The proton is "tied up" in the H-bond, making the phenol significantly less acidic (pKa > 10) than free salicylic acid (pKa ~3). This pKa differential is the key leverage point for your purification.

Module 1: Diagnostic & Triage

Before selecting a purification route, identify your specific impurity profile using Thin Layer Chromatography (TLC).

Recommended TLC System: Hexane:Ethyl Acetate (3:1 or 4:1) Visualization: UV (254 nm) and Ferric Chloride (

Component

Behavior (Relative)
Detection Characteristic
Target Product Mid-rangeUV Active + Purple/Violet with

Impurity A: N-methylaniline High (Non-polar)UV Active + Turns brown/yellow over time
Impurity B: Salicylic Acid Low (Streaks near baseline)UV Active + Intense Purple with

Impurity C: O-Acylated Byproduct High (Above product)UV Active + No color with

(Phenol blocked)

Module 2: The "Self-Validating" Extraction Protocol

Issue: Crude reaction mixture contains unreacted amine and acid. Solution: A pH-switched extraction sequence.

Critical Warning: Do NOT use strong bases (NaOH, KOH) for the acid wash. Strong bases will deprotonate your phenolic product (forming the water-soluble phenolate), causing it to wash away with the impurities.

Step-by-Step Workflow
  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid Ether (flammability/peroxides) if scaling up.

  • The "Amine Sweep" (Acid Wash):

    • Wash the organic layer 2x with 1N HCl .

    • Mechanism:[1] Protonates N-methylaniline (

      
      ), forcing it into the aqueous layer.
      
    • Validation: The organic layer should lose the "fishy" amine odor.

  • The "Acid Sweep" (Bicarbonate Wash):

    • Wash the organic layer 2x with Saturated Sodium Bicarbonate (

      
      ) .
      
    • Mechanism:[1]

      
       (pH ~8.5) is basic enough to deprotonate Salicylic Acid (pKa ~3), but too weak  to deprotonate your Target Phenol (pKa >10 + H-bond stabilization).
      
    • Result: Salicylic acid moves to aqueous; Target stays in organic.

  • The "Phenol Polish" (Brine/Water):

    • Wash 1x with Brine to remove trapped water.

    • Dry over

      
      , filter, and evaporate.[2]
      
Visualizing the Logic (DOT Diagram)

PurificationLogicCrudeCrude Mixture(Target + Amine + Acid)OrgSolventDissolve in EtOAc/DCMCrude->OrgSolventAcidWashWash with 1N HClOrgSolvent->AcidWashAqLayer1Aqueous Layer:Protonated Amine (Discard)AcidWash->AqLayer1OrgLayer1Organic Layer:Target + AcidAcidWash->OrgLayer1BaseWashWash with Sat. NaHCO3(CRITICAL: No NaOH)OrgLayer1->BaseWashAqLayer2Aqueous Layer:Salicylate Salt (Discard)BaseWash->AqLayer2FinalOrgFinal Organic Layer:Pure Target (Neutral)BaseWash->FinalOrg

Caption: Differential extraction logic relying on pKa differences between impurities and the H-bond stabilized target.

Module 3: Advanced Crystallization (Polishing)

Issue: Product retains color or minor impurities after extraction. Method: Recrystallization leveraging the Intramolecular H-Bond.

Because the IMHB makes the molecule planar and lipophilic, it crystallizes well from non-polar/polar solvent pairs.

Solvent SystemRatio (v/v)Application
Ethanol / Water 1:1 to 2:1Standard. Dissolve in hot EtOH; add water until turbid; cool slowly.
Toluene / Hexane 1:2For Lipophilic Impurities. Good if O-acylated byproducts are present.
Methanol PureSonocrystallization. Effective for generating uniform particle size.

Protocol:

  • Dissolve crude solid in minimal boiling Ethanol.

  • Remove from heat. Add warm water dropwise until a faint cloudiness persists.

  • Add 1-2 drops of Ethanol to clear the solution.

  • Seeding (Optional): If available, add a seed crystal at 35°C.

  • Allow to cool to room temperature undisturbed, then refrigerate at 4°C.

  • Filter "White Needles" and wash with cold 50% EtOH.

Module 4: Troubleshooting & FAQs

Q1: My product is turning pink/brown on the filter paper. Why?

Root Cause: Oxidation of residual N-methylaniline or phenol oxidation. Corrective Action:

  • Ensure the HCl wash in Module 2 was thorough.

  • If the color persists, recrystallize from Ethanol/Water with a pinch of Sodium Metabisulfite added to the aqueous phase during the process to act as an antioxidant.

Q2: I have a persistent impurity running higher than my product on TLC.

Root Cause: O-acylation. During synthesis, the acyl chloride can react with the phenol oxygen instead of the amine nitrogen, forming an ester. Corrective Action:

  • Chemical Repair: Dissolve the crude in dilute NaOH (1M) for 30 mins at RT. This selectively hydrolyzes the unstable ester (impurity) back to salicylic acid, while the amide (product) remains stable.

  • Follow-up: Immediately acidify to pH 2 and repeat the Module 2 extraction .

Q3: Why is the melting point lower than reported (e.g., <138°C)?

Root Cause: Disruption of the Intramolecular Hydrogen Bond by water or solvent inclusion. Corrective Action: Dry the crystals under high vacuum at 50°C for 12 hours. The IMHB network requires a dry lattice to stabilize the crystal structure effectively.

References

  • Smolecule. (2026).[3] Fundamental Hydrogen Bonding in Salicylamide. Retrieved from

  • NIST Chemistry WebBook. Benzamide, N-methyl-N-phenyl- Data. Retrieved from

  • Johansen, O. et al. (2023). Selective mono-N-methylation of amines. Royal Society of Chemistry. Retrieved from

  • Biotage. (2023).[4] Purification of complex amide reaction mixtures. Retrieved from

  • BenchChem. Removal of impurities from aniline derivatives. Retrieved from

resolving solubility issues with 2-hydroxy-N-methyl-N-phenylbenzamide in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide research teams through formulation bottlenecks involving highly lipophilic benzamide derivatives.

2-hydroxy-N-methyl-N-phenylbenzamide presents a classic "brick dust" and "grease ball" paradox in aqueous media. It possesses a rigid crystal lattice driven by strong


 stacking of the phenyl rings, while simultaneously exhibiting high lipophilicity due to the N-methyl and N-phenyl substitutions. Furthermore, the ortho-hydroxyl group forms a persistent intramolecular hydrogen bond with the amide carbonyl, effectively shielding its polar surface area from water.

To successfully formulate this compound, we must systematically disrupt these thermodynamic barriers. This guide provides field-proven, mechanistic insights and self-validating methodologies to resolve these solubility issues.

Root Cause Analysis & Decision Logic

The insolubility of 2-hydroxy-N-methyl-N-phenylbenzamide in water is governed by three molecular factors:

  • Intramolecular Hydrogen Bonding: The 2-hydroxyl group bonds with the adjacent amide carbonyl, reducing the molecule's ability to form intermolecular hydrogen bonds with aqueous solvents.

  • High LogP: The N-methyl and N-phenyl groups create a bulky, hydrophobic surface area that water cannot easily solvate.

  • Ionization State: As a salicylamide derivative, the phenolic hydroxyl is a weak acid with a pKa of approximately 8.2[1]. In neutral physiological media (pH 7.4), the molecule remains unionized, drastically reducing its solubility.

To select the correct solubility enhancement strategy, follow the logic outlined in the workflow below:

SolubilityLogic Start Solubility Issue: 2-hydroxy-N-methyl-N-phenylbenzamide CheckPH Is target pH > 8.5? Start->CheckPH AdjustPH Deprotonate Phenol (Aqueous Soluble Anion) CheckPH->AdjustPH Yes CheckCosolvent Are organic solvents permitted in assay? CheckPH->CheckCosolvent No UseCosolvent Add DMSO / n-Propanol (Disrupt Crystal Lattice) CheckCosolvent->UseCosolvent Yes CheckComplex Require purely aqueous vehicle? CheckCosolvent->CheckComplex No UseCyclodextrin HP-β-CD Complexation (Shield Hydrophobic Rings) CheckComplex->UseCyclodextrin Yes

Logical decision tree for selecting a solubility enhancement strategy.

Troubleshooting FAQs

Q1: Why does the compound precipitate immediately when my DMSO stock is diluted into standard PBS (pH 7.4)? A1: This precipitation is a direct consequence of dielectric shock and the compound's pKa. The phenolic hydroxyl group has a pKa of ~8.2[1]. At pH 7.4, the molecule is predominantly unionized. When you dilute a DMSO stock into PBS, the sudden increase in the solvent's dielectric constant forces the highly lipophilic, unionized molecules to aggregate to minimize contact with water. To prevent this, you must either maintain the compound in its ionized state (pH > 8.5) or lower the overall polarity of the medium using a maintained cosolvent fraction[1].

Q2: What are the most effective cosolvents for this specific benzamide derivative? A2: Aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are highly effective because they actively disrupt the intramolecular hydrogen bonding of the ortho-hydroxyl group while solvating the lipophilic N-phenyl ring[2][3]. Binary mixtures of water and n-propanol have also demonstrated significant synergistic solubility enhancement for salicylamide derivatives at temperatures between 288.15 K and 313.15 K[4].

Q3: How can I achieve high aqueous concentrations without using harsh organic solvents for cell-based assays? A3: If your downstream application precludes high concentrations of DMSO or DMF, cyclodextrin complexation or Amorphous Solid Dispersions (ASDs) are the authoritative alternatives. By utilizing Hydroxypropyl-


-cyclodextrin (HP-

-CD), the hydrophobic N-phenyl core can be dynamically sequestered within the lipophilic cavity of the cyclodextrin, leaving the hydrophilic exterior to interact with the aqueous bulk[5]. Alternatively, formulating an ASD with polymers like HPMC destroys the crystalline lattice, trapping the drug in a high-energy amorphous state that rapidly dissolves in water[2].

Quantitative Data: Solubility Enhancement Comparison

The following table synthesizes the expected performance of various formulation strategies based on thermodynamic data from structurally analogous salicylamides.

StrategyMechanistic ActionRelative Solubility IncreasePrimary LimitationReference Base
pH Adjustment (pH > 8.5) Ionization of phenolic OH to phenolate anion (pKa ~8.2)Moderate (10x - 50x)Unsuitable for physiological pH assays[1]
Cosolvency (DMSO/Water) Decreases dielectric constant; disrupts H-bondsHigh (100x - 500x)Cellular toxicity at high fractions[2],[3]
Cosolvency (n-Propanol/Water) Solvation of lipophilic groups via synergistic mixingHigh (100x - 300x)Volatility; requires sealed systems[4]
Amorphous Solid Dispersion Complete disruption of the crystal latticeVery High (>1000x)Risk of recrystallization over time[2],[5]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in physical or spectroscopic checkpoints to confirm that the mechanistic goal (e.g., deprotonation or equilibrium) has been achieved before proceeding.

ProtocolWorkflow Step1 1. Prepare Excess Drug in Aqueous Media Step2 2. Titrate 0.1M NaOH (Increase pH > 8.2) Step1->Step2 Step3 3. Monitor via UV-Vis (Self-Validation: λmax shift) Step2->Step3 Deprotonation Step4 4. Equilibrate 24h at 37°C Step3->Step4 Confirmed Step5 5. Centrifuge & Filter (Remove undissolved) Step4->Step5 Step6 6. HPLC Quantitation (Determine Equilibrium) Step5->Step6 Supernatant

Step-by-step workflow for the self-validating thermodynamic solubility protocol.

Protocol 1: Thermodynamic Solubility Determination via pH-Shift

Causality: This protocol determines the exact pH at which the phenolic OH deprotonates sufficiently to maintain solubility. By measuring the shift in absorbance, we verify that solubility is driven by ionization rather than supersaturation.

  • Preparation: Add an excess amount (e.g., 50 mg) of 2-hydroxy-N-methyl-N-phenylbenzamide to 10 mL of deionized water in a jacketed glass vessel maintained at 37.0 ± 0.5 °C[1].

  • Titration: Gradually titrate the suspension using 0.1 M NaOH to raise the pH from 7.0 to 9.5 in increments of 0.5 pH units.

  • Self-Validation Checkpoint (UV-Vis): Extract a 100 µL aliquot at pH 7.0 and pH 9.0. Analyze via UV-Vis spectroscopy. Validation: You must observe a distinct bathochromic shift (red shift) in the

    
     at pH 9.0. This confirms the successful deprotonation of the phenol to the phenolate anion. If this shift is absent, the molecule has not ionized, and the pH probe requires recalibration.
    
  • Equilibration: Seal the vessel and allow the suspension to equilibrate under constant stirring (50 rpm) for 24 hours to ensure a saturated solution is formed[1].

  • Filtration & Analysis: Centrifuge the mixture to pellet undissolved drug, then filter the supernatant through a 0.22 µm PTFE syringe filter. Quantify the dissolved concentration using HPLC against a standard curve.

Protocol 2: Binary Cosolvent Equilibration (n-Propanol/Water)

Causality: Mixing water with aprotic or alcoholic solvents creates a synergistic dielectric environment. This protocol maps the exact mass fraction required to maximize solubility.

  • Preparation: Prepare binary mixtures of n-propanol and water across a range of mass fractions (0.0 to 1.0 n-propanol fraction) with an accuracy of ± 0.0001g[4].

  • Saturation: Add an excess amount of the benzamide to each binary mixture in sealed, temperature-controlled vials (e.g., 298.15 K)[4].

  • Equilibration: Equilibrate the suspensions in a shaker bath for 48 hours.

  • Self-Validation Checkpoint (Thermodynamic Curve): After filtration and HPLC quantitation, plot the experimental mole fraction solubility against the solvent mass fraction. Validation: The resulting curve must show a non-linear synergistic peak (typically around 0.6-0.8 mole fraction)[2]. If the solubility increases strictly linearly, the system has failed to reach true thermodynamic equilibrium, or solvent evaporation has occurred during the assay. Recalibrate the shaker bath and ensure hermetic seals.

References

  • Solubility and Dissolution Study of Salicylamide Berkala Ilmiah Kimia Farmasi (Universitas Airlangga)[Link]

  • Synthesis of benzo[c]phenanthridine alkaloids using a palladium-catalyzed reaction LOCKSS (Heterocycles)[Link]

  • Solubility of Salicylamide in (n-propanol, water) and their binary solvent mixtures at T= (288.15 to 313.15) K Research Journal of Pharmacy and Technology[Link]

Sources

Technical Support Center: Stability Optimization for 2-hydroxy-N-methyl-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center resource for researchers working with 2-hydroxy-N-methyl-N-phenylbenzamide (also referred to as N-methyl-N-phenylsalicylamide).

This guide synthesizes chemical kinetics, structural analysis, and practical laboratory protocols to ensure the integrity of your reference standards and reaction intermediates.

Executive Summary: Quick Reference Conditions

For immediate implementation, adhere to these baseline stability parameters.

ParameterRecommended ConditionCritical Limit (Risk Zone)Technical Rationale
Storage Temperature 2°C to 8°C (Refrigerated)> 25°C (Room Temp)Mitigates thermal hydrolysis kinetics; prevents phenolic oxidation.
Reaction Temperature < 85°C (Short-term)> 110°CAbove 110°C, risk of amide bond cleavage increases significantly.
Solvent Environment Anhydrous Aprotic (e.g., DCM, MeCN)Protic + Acid/BaseWater acts as a reactant in hydrolysis; pH extremes catalyze the breakdown.[1]
Light Exposure Amber Vials (Dark)Direct UV/SunlightPhenolic moiety is susceptible to photo-oxidation (browning).[1]
Troubleshooting Guide (Q&A)

Direct solutions to common experimental anomalies observed with this compound.

Q1: My white crystalline solid has developed a faint pink or brown hue. Is it still usable?

Diagnosis: Phenolic Oxidation. The "2-hydroxy" (phenol) group on the benzamide ring is electron-rich and susceptible to oxidation by atmospheric oxygen, forming quinoid-type impurities. This is often accelerated by light and elevated temperatures (>25°C).[1]

  • Action: If the color is faint, the purity may still be >98%. Verify with HPLC at 254 nm. If the impurity peak is <0.5%, repurify via recrystallization (Methanol/Water) or use as-is for non-critical qualitative work.

  • Prevention: Store under nitrogen or argon atmosphere in amber glass.

Q2: I see two distinct peaks in my HPLC chromatogram after heating the compound in acidic methanol. What happened?

Diagnosis: Acid-Catalyzed Solvolysis/Hydrolysis. While the amide bond is robust, the N-methyl-N-phenyl substitution creates steric strain that, when combined with acid catalysis and heat, facilitates cleavage.

  • The Peaks:

    • Salicylic Acid (or Methyl Salicylate): The acid fragment.[1]

    • N-Methylaniline: The amine leaving group.

  • Mechanism: The intramolecular hydrogen bond (see Section 3) usually protects the carbonyl, but strong acid disrupts this, protonating the carbonyl oxygen and inviting nucleophilic attack by water or methanol.

Q3: The compound is not dissolving in water, but I need an aqueous solution for a biological assay. Can I heat it to dissolve?

Diagnosis: Solubility vs. Stability Trade-off. This compound is lipophilic due to the N-methyl and N-phenyl groups. Heating it in water (>60°C) to force solubility will initiate hydrolysis, especially if the pH is not strictly neutral (pH 7).[1]

  • Action: Do not heat aqueous suspensions. Dissolve the compound in a minimal volume of DMSO or Ethanol first (make a 100x stock), then dilute into the aqueous buffer. This maintains solubility without thermal stress.[1]

Deep Dive: The "Ortho-Effect" and Thermal Stability

To optimize conditions, one must understand the molecular forces at play.

The Stabilizing Intramolecular Hydrogen Bond: Unlike para-hydroxy analogues, 2-hydroxy-N-methyl-N-phenylbenzamide possesses a critical structural feature: an intramolecular hydrogen bond between the phenolic hydroxyl proton and the amide carbonyl oxygen.

  • Effect: This locks the molecule in a planar conformation and reduces the electrophilicity of the carbonyl carbon, making it more resistant to nucleophilic attack (hydrolysis) than typical benzamides under neutral conditions.

  • The Risk: At high temperatures (>100°C), this H-bond breaks, exposing the carbonyl to degradation.

Degradation Pathway Visualization: The following diagram illustrates the primary degradation routes you must avoid.

Sources

Technical Support Center: Identifying Degradation Products of 2-hydroxy-N-methyl-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 2-hydroxy-N-methyl-N-phenylbenzamide. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of identifying its degradation products. Our focus is on providing practical, field-proven insights rooted in scientific principles to ensure the integrity and success of your experimental work.

Introduction: Understanding the Stability of 2-hydroxy-N-methyl-N-phenylbenzamide

2-hydroxy-N-methyl-N-phenylbenzamide, a molecule possessing an amide linkage, a phenolic hydroxyl group, and an N-methyl-N-phenyl moiety, is susceptible to degradation under various environmental conditions. Understanding its stability profile is paramount for ensuring the quality, safety, and efficacy of any formulation containing this compound. Forced degradation studies are a critical tool to predict and identify potential degradation products, which is a key requirement for the development of stability-indicating analytical methods.[1][2][3] This guide will walk you through the potential degradation pathways and provide actionable protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-hydroxy-N-methyl-N-phenylbenzamide?

Based on its chemical structure, 2-hydroxy-N-methyl-N-phenylbenzamide is primarily susceptible to the following degradation pathways:

  • Hydrolysis: The amide bond is the most likely site for hydrolytic cleavage. This can occur under both acidic and basic conditions, leading to the formation of 2-hydroxybenzoic acid (salicylic acid) and N-methylaniline.[4][5]

  • Oxidation: The N-methylaniline portion and the phenolic ring are susceptible to oxidation.[2][4] This can lead to the formation of N-oxides, hydroxylated species, and other complex colored products. The presence of the phenolic hydroxyl group can also lead to the formation of quinone-type structures upon oxidation.

  • Photodegradation: Aromatic amides and phenolic compounds can be sensitive to light, particularly UV radiation.[4][6] Photodegradation can lead to complex reactions, including bond cleavage and the formation of radical species.[7]

  • Thermal Degradation: At elevated temperatures, the molecule can undergo decomposition. The amide bond is often the most thermally labile part of such molecules.[8][9]

Q2: How does pH influence the stability of 2-hydroxy-N-methyl-N-phenylbenzamide in solution?

The pH of a solution is a critical factor governing the stability of 2-hydroxy-N-methyl-N-phenylbenzamide. Both acidic and basic conditions can catalyze the hydrolysis of the amide bond.[4][10]

  • Acidic Conditions: Under acidic conditions, the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Basic Conditions: In basic solutions, the hydroxide ion can directly attack the carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate that subsequently breaks down.

To minimize hydrolytic degradation, it is advisable to maintain the pH of solutions within a neutral range (approximately pH 6-8), if the compound's solubility permits.

Q3: What is the likely impact of light exposure on this compound?

Compounds with aromatic rings and amide functionalities can be photosensitive.[4] Exposure to light, especially in the UV range, can provide the energy to initiate photochemical reactions. This may lead to the formation of colored degradation products and a loss of potency. Therefore, it is recommended to protect solutions and solid samples of 2-hydroxy-N-methyl-N-phenylbenzamide from light by using amber-colored vials or by working in a light-controlled environment.[4]

Q4: How does temperature affect the stability of 2-hydroxy-N-methyl-N-phenylbenzamide?

Elevated temperatures accelerate the rates of most chemical reactions, including hydrolysis and oxidation.[4][11] For 2-hydroxy-N-methyl-N-phenylbenzamide, storage at elevated temperatures will likely lead to an increased rate of amide bond cleavage and potentially other thermal decomposition pathways. It is recommended to store the compound at controlled room temperature or under refrigerated conditions (2-8 °C) to ensure its stability.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of 2-hydroxy-N-methyl-N-phenylbenzamide and its degradation products.

Problem 1: Rapid loss of purity in solution.
  • Symptom: A freshly prepared solution of 2-hydroxy-N-methyl-N-phenylbenzamide shows a rapid decrease in the main peak area and the appearance of new peaks in the HPLC chromatogram.

  • Potential Cause: This is likely due to chemical degradation, with hydrolysis being the most probable cause, especially if the solvent is not pH-neutral.

  • Troubleshooting Steps:

    • Identify the Degradants: Utilize a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to identify the masses of the degradation products. The presence of peaks corresponding to the molecular weights of 2-hydroxybenzoic acid and N-methylaniline would strongly suggest hydrolysis.

    • Check the pH: Measure the pH of your solution. If it is acidic or basic, this is a likely contributor to the degradation.

    • Solution: Adjust the pH to a neutral range (6-8) using a suitable buffer system (e.g., phosphate buffer) to minimize hydrolysis.

Problem 2: The solution develops a color over time.
  • Symptom: A solution of 2-hydroxy-N-methyl-N-phenylbenzamide, initially colorless, turns yellow or brown upon standing.

  • Potential Cause: The development of color is often indicative of oxidative degradation, potentially involving the N-methylaniline moiety or the phenolic ring.[4] Photodegradation can also lead to colored products.

  • Troubleshooting Steps:

    • Protect from Light: Ensure your solution is not exposed to light. Store it in amber glass containers or in the dark.

    • Minimize Oxygen Exposure: Oxygen from the air can contribute to oxidation. Prepare solutions using deoxygenated solvents and consider purging the headspace of the storage container with an inert gas like nitrogen before sealing.

    • Check for Metal Ion Contamination: Trace metal ions can catalyze oxidation reactions. Use high-purity solvents and reagents to minimize this risk.

Problem 3: No degradation is observed in forced degradation studies.
  • Symptom: After subjecting the compound to stress conditions (e.g., 0.1N HCl at room temperature for 24 hours), there is no significant change in the purity profile.

  • Potential Cause: The stress conditions may not be harsh enough to induce degradation.

  • Troubleshooting Steps:

    • Increase Stressor Concentration: If using 0.1N HCl or NaOH, consider increasing the concentration to 1N.

    • Increase Temperature: Elevating the temperature (e.g., to 60°C or 80°C) will significantly accelerate the degradation rate.

    • Extend Exposure Time: If no degradation is observed after 24 hours, extend the study duration to 48 or 72 hours.

Problem 4: Complete degradation of the compound is observed.
  • Symptom: The peak corresponding to 2-hydroxy-N-methyl-N-phenylbenzamide is completely absent after forced degradation.

  • Potential Cause: The stress conditions are too harsh. The goal of forced degradation is typically to achieve 5-20% degradation to be able to identify the primary degradation products.[1]

  • Troubleshooting Steps:

    • Decrease Stressor Concentration: If you used 1N HCl or NaOH, try 0.1N or even 0.01N.

    • Lower the Temperature: Conduct the study at a lower temperature (e.g., room temperature or 40°C).

    • Reduce Exposure Time: Analyze samples at earlier time points to capture the desired level of degradation.

Experimental Protocols

The following are detailed, step-by-step methodologies for conducting forced degradation studies on 2-hydroxy-N-methyl-N-phenylbenzamide.

Preparation of Stock Solution

Prepare a stock solution of 2-hydroxy-N-methyl-N-phenylbenzamide at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

Forced Degradation Studies

For each condition, a control sample (stock solution diluted with the reaction medium without the stressor) should be prepared and analyzed alongside the stressed samples.

  • Mix 1 mL of the stock solution with 1 mL of 1N HCl.

  • Incubate the mixture at 60°C for 24 hours.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

  • Neutralize the aliquot with an equivalent amount of 1N NaOH.

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Mix 1 mL of the stock solution with 1 mL of 1N NaOH.

  • Incubate the mixture at 60°C for 24 hours.

  • At specified time points, withdraw an aliquot.

  • Neutralize the aliquot with an equivalent amount of 1N HCl.

  • Dilute the neutralized sample with the mobile phase for HPLC analysis.

  • Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂).

  • Keep the mixture at room temperature for 24 hours, protected from light.

  • At specified time points, withdraw an aliquot.

  • Dilute the sample with the mobile phase for HPLC analysis.

  • Place a solid sample of the compound in a controlled temperature oven at 70°C for 48 hours.

  • At specified time points, withdraw a portion of the solid, dissolve it in the solvent used for the stock solution, and dilute it to a suitable concentration for HPLC analysis.

  • Expose a solution of the compound (e.g., 100 µg/mL in methanol/water) to a calibrated light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • A control sample should be wrapped in aluminum foil to protect it from light and placed alongside the exposed sample.

  • Analyze both the exposed and control samples by HPLC at appropriate time intervals.

Analytical Methodology

A stability-indicating HPLC method is crucial for separating the degradation products from the parent compound.

Recommended HPLC-UV Method
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of 2-hydroxy-N-methyl-N-phenylbenzamide and also use a photodiode array (PDA) detector to capture the spectra of any new peaks.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

LC-MS for Identification

For the structural elucidation of the degradation products, couple the HPLC system to a mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes is recommended.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) will provide accurate mass measurements, which are essential for determining the elemental composition of the degradation products.

  • MS/MS: Perform tandem mass spectrometry (MS/MS) on the parent ion of each degradation product to obtain fragmentation patterns, which will aid in structural identification.

Data Presentation

Summarize the results of the forced degradation studies in a clear and concise table.

Stress ConditionDurationTemperature% Degradation of Parent CompoundNumber of Degradation ProductsRetention Times of Major Degradants (min)
1N HCl24 hours60°C
1N NaOH24 hours60°C
30% H₂O₂24 hoursRoom Temp
Solid State Heat48 hours70°C
Photolysis24 hoursRoom Temp

Visualizations

Predicted Degradation Pathways

G parent 2-hydroxy-N-methyl-N-phenylbenzamide hydrolysis_acid 2-hydroxybenzoic acid parent->hydrolysis_acid  Acid/Base Hydrolysis hydrolysis_amine N-methylaniline parent->hydrolysis_amine  Acid/Base Hydrolysis oxidation_noxide N-oxide derivative parent->oxidation_noxide Oxidation oxidation_hydroxylated Hydroxylated derivative parent->oxidation_hydroxylated Oxidation

Caption: Predicted primary degradation pathways.

Experimental Workflow

G start Prepare Stock Solution of 2-hydroxy-N-methyl-N-phenylbenzamide stress Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress hplc Analyze by Stability-Indicating HPLC-UV/PDA stress->hplc lcms Identify Degradants by LC-MS and LC-MS/MS hplc->lcms report Report Results and Propose Degradation Pathways lcms->report

Caption: Workflow for degradation product identification.

References

  • Aging and thermal degradation of poly(N-methylaniline). ScienceDirect.
  • minimizing degradation of 2-amino-N-(4-methylphenyl)benzamide in solution. Benchchem.
  • Proposed degradation pathways of the drug under different hydrolytic conditions.
  • Troubleshooting Palonosetron hydrochloride degradation in acidic and basic conditions. Benchchem.
  • Aging and thermal degradation of poly(N-methylaniline) | Request PDF.
  • Development of a Validated Stability Indic
  • Pharma Stability: Troubleshooting & Pitfalls. Pharmastability.
  • hydrolytic degradation of salicylic acid-based poly(anhydride-esters) (SAPAE).
  • A practical guide to forced degradation and stability studies for drug substances. Aptuit.
  • Hydrolytic degradation of poly(anhydride ester).
  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. PMC.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Stability Indicating Analytical Method Development and Valid
  • The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed.
  • Oxidation of N-methylthiobenzamide and N-methylthiobenzamide S-oxide by liver and lung microsomes. PubMed.
  • (PDF) Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide.
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • How To Overcome The Critical Challenges Faced In Forced Degrad
  • Forced degradation studies: a critical lens into pharmaceutical stability. Drug Discovery Today.
  • Oxidative degradation of monomeric and dimeric phenylpropanoids: Reactivity and mechanistic investigation.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
  • Correlated studies of photoluminescence, vibrational spectroscopy and mass spectrometry concerning the pantoprazole sodium photodegrad
  • Photostability and Photostabilization of Drugs and Drug Products. SciSpace.
  • A Comparative Guide to the Reproducibility of Benzamide Derivatives: A Focus on N-Substituted Scaffolds. Benchchem.
  • Understanding the chemical basis of drug stability and degrad
  • Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a multiplatform analytical approach. Queen's University Belfast.
  • Photodegradation Products and their Analysis in Food. UvA-DARE.
  • Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrument
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent.
  • Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. Scholars Middle East Publishers.
  • Application Note: Quantitative Analysis of 2,2'-Dithiobis(N-methylbenzamide) using LC-MS. Benchchem.
  • Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts | Request PDF.
  • Current Developments in LC-MS for Pharmaceutical Analysis. Lirias.
  • Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water m
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.
  • Photodegradation Products and their Analysis in Food. Herald Scholarly Open Access.
  • LC and LC-MS study on establishment of degradation pathway of glipizide under forced decomposition conditions. PubMed.
  • Synthesis and Thermal Degradation Studies of Melamine Formaldehyde Resins. PMC.
  • GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans
  • Thermal Degradation Analysis of Melamine-Aniline-Formaldehyde Terpolymeric Ligand.
  • Hydrolytic Degradation of Poly(ethylene oxide)-block-Polycaprolactone Worm Micelles. Discher Lab.
  • Hydrolytic degradation: Significance and symbolism. Wisdomlib.
  • AQbD-based headspace GC-MS/MS method development under ICH Q14 guidelines for simultaneous analysis of residual solvents in pharmaceuticals. Analyst (RSC Publishing).
  • Fig. 4 Mass spectrometry (GC/MS) of intermediate degradation products...

Sources

Technical Support Center: Purification Challenges in Large-Scale 2-hydroxy-N-methyl-N-phenylbenzamide Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 2-hydroxy-N-methyl-N-phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale production of this and structurally similar N-aryl benzamide compounds. Here, we address common and complex purification challenges, moving beyond simple protocols to explain the underlying chemical principles and provide robust, field-tested solutions.

Troubleshooting Guide: Common Large-Scale Purification Issues

This section addresses specific, frequently encountered problems during the purification of 2-hydroxy-N-methyl-N-phenylbenzamide. The solutions provided are grounded in established chemical engineering and organic chemistry principles to ensure scalability and reproducibility.

Q1: My final product has a persistent yellow or brown discoloration. What is the cause and how can I obtain a white crystalline solid?

A1: Color in the final product is a common issue and typically points to the presence of highly chromophoric (color-causing) impurities, often at very low concentrations.

Potential Causes:

  • Formation of Chromophoric Byproducts: Side reactions during synthesis can generate colored impurities.[1] The phenolic hydroxyl group in your target molecule is susceptible to oxidation, which can form colored quinone-type species, especially at elevated temperatures or in the presence of trace metals.

  • Degradation: N-substituted benzamides can be sensitive to harsh pH and high temperatures, leading to degradation products that may be colored.[1]

  • Residual Starting Materials/Reagents: Some reagents or their byproducts from preceding synthetic steps might be colored and carry through the process.[2]

Troubleshooting & Optimization Steps:

  • Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb these colored impurities.[1]

    • Protocol: Add 1-2% w/w of activated charcoal relative to your crude product to the hot, dissolved solution. Stir for 15-30 minutes before performing a hot filtration to remove the charcoal.

    • Causality: Charcoal has a high surface area and porosity, allowing it to adsorb large, flat, aromatic molecules, which many chromophoric impurities are. Use it sparingly, as it can also adsorb your desired product, leading to yield loss.[1]

  • pH Control During Workup: Ensure that the pH is carefully controlled during aqueous washes. Extreme pH levels, especially when combined with heat, can promote degradation.[1]

  • Inert Atmosphere: If oxidation is suspected, consider blanketing the reaction and purification vessels with an inert gas like nitrogen to minimize contact with atmospheric oxygen.

Q2: HPLC analysis of my purified product consistently shows the presence of unreacted starting materials (e.g., salicylic acid, N-methylaniline). How can I improve their removal?

A2: The presence of starting materials post-purification indicates an issue with either the initial workup or the selectivity of the primary purification step (crystallization).

Potential Causes:

  • Ineffective Acid-Base Extraction: An incomplete or poorly executed aqueous wash will fail to remove acidic (salicylic acid) or basic (N-methylaniline) starting materials.

  • Co-crystallization: In some cases, a starting material may have similar solubility properties to the product and co-crystallize with it, making removal by simple recrystallization difficult.

Troubleshooting & Optimization Steps:

  • Optimize Aqueous Workup:

    • For Residual Salicylic Acid (or other carboxylic acids): Wash the crude product solution (dissolved in an immiscible organic solvent like ethyl acetate) with a dilute basic solution, such as 5% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1] The base will deprotonate the acidic starting material, forming a water-soluble salt that partitions into the aqueous layer.

    • For Residual N-methylaniline (or other amines): After the basic wash, wash the organic layer with a dilute acidic solution, such as 1M hydrochloric acid (HCl).[1] The acid will protonate the basic amine, forming a water-soluble salt that is extracted from the organic phase.

  • Re-slurry or Second Crystallization: If starting materials persist after a primary crystallization, a re-slurry in a solvent where the impurities are soluble but the product is not can be effective. Alternatively, a second, carefully optimized recrystallization may be necessary.

dot

crude Crude Product (in Organic Solvent) base_wash Wash with aq. NaHCO₃ crude->base_wash acid_wash Wash with aq. HCl base_wash->acid_wash Organic Layer aq1 Aqueous Layer 1 (Contains Acidic Impurities) base_wash->aq1 dry Dry Organic Layer (e.g., Na₂SO₄) acid_wash->dry Organic Layer aq2 Aqueous Layer 2 (Contains Basic Impurities) acid_wash->aq2 concentrate Concentrate & Crystallize dry->concentrate final Pure Product concentrate->final

Caption: Acid-base extraction workflow for impurity removal.

Q3: During my attempts at large-scale crystallization, the product frequently "oils out" instead of forming a crystalline solid. What causes this and how can it be prevented?

A3: "Oiling out" occurs when a compound separates from a solution as a liquid phase rather than a solid crystalline phase. This happens when the solution becomes supersaturated at a temperature above the melting point of the solute in that specific solvent environment.

Potential Causes:

  • Rapid Cooling: On a large scale, the outside of the reactor can cool much faster than the bulk of the solution, causing localized, rapid supersaturation and oiling.[3]

  • High Impurity Levels: Impurities can depress the melting point of the product and inhibit the formation of a stable crystal lattice, promoting the formation of an oil.[1]

  • Solvent Choice: The chosen solvent system may not be optimal, leading to excessively high solubility at elevated temperatures and a sharp, unmanageable drop in solubility upon cooling.

Troubleshooting & Optimization Steps:

  • Control the Cooling Rate: This is the most critical parameter. Implement a slow, controlled cooling profile. On a large scale, this requires a jacketed reactor with precise temperature control. A typical strategy is to cool slowly (e.g., 5-10 °C per hour) through the supersaturation zone.

  • Seed the Solution: Introduce a small quantity of pure, crystalline product (seed crystals) at a point of slight supersaturation. This provides a template for crystal growth and helps bypass the energy barrier for nucleation, preventing oiling.

  • Solvent System Optimization: Re-evaluate your solvent system. An ideal system is one where the product has moderate solubility at high temperatures and low solubility at room temperature. Sometimes, using a binary solvent system (one "good" solvent and one "anti-solvent") provides better control.

  • Increase Dilution: The solution may be too concentrated.[1] Try using a slightly larger volume of solvent to reduce the overall concentration, which can sometimes prevent oiling by shifting the supersaturation point.

Q4: We are observing significant batch-to-batch variability in crystal form (polymorphism). How can we ensure the consistent production of the desired polymorph?

A4: Polymorphism is the ability of a compound to exist in two or more crystalline phases. These different forms can have vastly different physicochemical properties, including solubility, stability, and bioavailability, making control essential for any pharmaceutical product.[4][5][6] Up to 85% of active pharmaceutical ingredients (APIs) are estimated to exhibit polymorphism.[5]

Key Controlling Factors:

  • Crystallization Solvent: The polarity and hydrogen bonding capability of the solvent can dictate which polymorphic form is favored.

  • Temperature: Different polymorphs can be stable at different temperatures. The final isolation temperature can be critical.

  • Rate of Supersaturation: The speed at which the solution becomes supersaturated (controlled by cooling rate or anti-solvent addition rate) can influence whether a stable (thermodynamic) or less stable (kinetic) form crystallizes.

Strategies for Control:

  • Rigorous Process Parameter Control: Once the desired polymorph and the conditions to obtain it are identified, those parameters must be strictly controlled at scale. This includes the solvent system, concentration, cooling profile, agitation rate, and seeding strategy.

  • Polymorph Screening: Conduct a thorough polymorph screen early in development to identify all possible crystal forms and the conditions under which they form.[4][7] This provides a map to either target the most stable form or find a developable metastable form.

  • Seeding with the Correct Polymorph: Always use seed crystals of the desired, well-characterized polymorph. This is the most direct way to ensure the resulting batch crystallizes in the same form.

  • Characterization: Routinely analyze batches using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Infrared (IR) spectroscopy to confirm the polymorphic identity and consistency.

dot

cluster_0 Controlling Factors cluster_1 Desired Outcome Solvent Solvent System Polymorph Consistent & Desired Polymorphic Form Solvent->Polymorph Influence Temp Temperature Profile Temp->Polymorph Influence Rate Supersaturation Rate Rate->Polymorph Influence Agitation Agitation Agitation->Polymorph Influence

Caption: Key factors influencing the final polymorphic form.

Frequently Asked Questions (FAQs)
Q1: What is a reliable starting HPLC method for in-process control and final purity assessment of 2-hydroxy-N-methyl-N-phenylbenzamide?

A1: A reversed-phase HPLC (RP-HPLC) method is the standard for analyzing non-volatile and thermally labile compounds like N-aryl benzamides.[8] A validated method is crucial for accurate purity assessment.[8]

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeProvides good retention and resolution for moderately polar aromatic compounds.[8][9]
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterAn acidic modifier sharpens peaks for acidic and basic analytes and suppresses free silanol interactions on the column.[8][10]
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reversed-phase chromatography. Acetonitrile often provides better peak shapes for aromatic compounds.
Elution Gradient (e.g., 30% B to 90% B over 20 min)A gradient is recommended to ensure elution of both polar and non-polar impurities within a reasonable timeframe.[10]
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detection UV at 254 nm or Diode Array Detector (DAD)Benzamides have a strong UV chromophore. A DAD allows for peak purity analysis.[9]
Sample Prep Dissolve ~1 mg in 1 mL of 50:50 Acetonitrile:WaterEnsures solubility and compatibility with the mobile phase.[10]
Q2: Beyond HPLC, what other analytical techniques are essential for monitoring purification and ensuring product quality?

A2: A multi-faceted analytical approach is necessary for comprehensive quality control.

  • Thin-Layer Chromatography (TLC): An invaluable tool for rapid, real-time monitoring of reaction progress and for pooling fractions during column chromatography.[1][8] It provides a quick qualitative picture of the separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product and identifying any structurally related impurities if they are present at levels typically >1%.[1]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and is invaluable for identifying unknown impurities, often when coupled with HPLC (LC-MS).

  • Gas Chromatography (GC): The primary method for quantifying residual solvents in the final API.[9]

Q3: What are the most critical challenges when scaling up a crystallization process from the lab to a pilot plant or commercial production?

A3: Scaling up crystallization is rarely trivial and presents significant chemical engineering challenges.[11][12]

  • Mixing and Mass Transfer: Achieving the same level of homogeneity in a large reactor as in a lab flask is difficult.[3] Poor mixing can lead to localized areas of high supersaturation, causing oiling or the formation of undesired polymorphs.

  • Heat Transfer: Large vessels have a much smaller surface-area-to-volume ratio, making both heating and cooling less efficient.[3] This can lead to poor control over the cooling profile, which is critical for crystal growth.

  • Physical Agitation: The type, speed, and geometry of the impeller can affect crystal size distribution and can sometimes cause crystal breakage (secondary nucleation), leading to a higher proportion of fine particles that are difficult to filter.

Solutions involve careful reactor design, process modeling, and implementing Process Analytical Technology (PAT) to monitor crystallization in real-time.[3][13]

Detailed Experimental Protocols
Protocol 1: Optimized Large-Scale Recrystallization

This protocol assumes a 10 kg batch of crude 2-hydroxy-N-methyl-N-phenylbenzamide.

  • Vessel Preparation: Ensure a clean, dry, jacketed glass-lined or stainless steel reactor is available, equipped with a variable-speed agitator and a reflux condenser.

  • Solvent Selection: Based on lab-scale trials, select an appropriate solvent system (e.g., isopropanol/water).

  • Dissolution: Charge the reactor with the crude product (10 kg) and the primary solvent (e.g., 50 L of isopropanol). Begin agitation. Heat the reactor jacket to the boiling point of the solvent (approx. 82 °C for isopropanol) to fully dissolve the solid.

  • Charcoal Treatment (If Necessary): If the solution is colored, cool the jacket to 75 °C. Add activated charcoal (100-200 g) as a slurry in a small amount of fresh solvent. Agitate for 30 minutes.

  • Hot Filtration: Prepare a pre-heated filter (e.g., Nutsche filter) to prevent premature crystallization. Filter the hot solution to remove the charcoal or any other particulate matter.

  • Controlled Cooling: Transfer the clear, hot filtrate to the crystallization vessel. Begin a slow, linear cooling ramp, for example, from 80 °C to 20 °C over 6-8 hours (approx. 10 °C/hour).

  • Seeding: At a temperature where the solution is just beginning to become cloudy (supersaturated), add seed crystals (approx. 50 g) of the desired polymorph.

  • Crystal Growth & Maturation: Continue the slow cooling. Once at 20 °C, hold for an additional 2-4 hours with slow agitation to allow for complete crystallization.

  • Isolation & Drying: Isolate the crystals by centrifugation or filtration. Wash the crystal cake with a small amount of cold, fresh solvent. Dry the product in a vacuum oven under appropriate temperature conditions until a constant weight is achieved.

Protocol 2: Standard HPLC Method for Purity Assessment
  • System Preparation: Set up the HPLC system as per the parameters in the table in FAQ 1. Equilibrate the column with the initial mobile phase composition (e.g., 70% A, 30% B) until a stable baseline is achieved.

  • Standard Preparation: Accurately weigh ~10 mg of a high-purity reference standard of 2-hydroxy-N-methyl-N-phenylbenzamide into a 10 mL volumetric flask. Dissolve and dilute to the mark with 50:50 acetonitrile:water. This is your 1 mg/mL stock solution.

  • Sample Preparation: Prepare the sample to be tested in the same manner as the standard to a final concentration of ~1 mg/mL.[10]

  • Injection: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions onto the HPLC system.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the sample using the area percent method.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

References
  • H.E.L Group. (n.d.). Key Considerations for Crystallization Studies. H.E.L Group. [Link]

  • Technobis. (2021, June 30). [WEBINAR] How to develop scale-up strategies for challenging crystallization processes. Technobis. [Link]

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed. [Link]

  • CCDC. (2025, January 16). Polymorphism: A Major Risk That Pharma Companies Must Mitigate. CCDC. [Link]

  • Technobis. (2026, March 3). Crystallization: Challenges and Opportunities for Process Development. Technobis. [Link]

  • Unknown. (n.d.). Crystallization challenges in drug development: scale-up from laboratory to pilot plant and beyond. Semantic Scholar. [Link]

  • Moreno-Fuquen, R., Mariño, N. J., & Kennedy, A. R. (2015). Crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide. PMC. [Link]

  • Raza, A. R., Nisar, B., & Tahir, M. N. (2011). 2-Hydroxy-N-(4-methylphenyl)benzamide. PMC. [Link]

  • Yu, Z. Q., & Rohani, S. (2009). Crystallization challenges in drug development: Scale-up from laboratory to pilot plant and beyond. ResearchGate. [Link]

  • CrystecPharma. (n.d.). Polymorph Study. CrystecPharma. [Link]

  • Raza, A. R., Nisar, B., & Tahir, M. N. (2011). (PDF) 2-Hydroxy-N-(4-methylphenyl)benzamide. ResearchGate. [Link]

  • GBMSA. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. GBMSA. [Link]

  • Goud, N. R., & Gangavaram, S. (2017). Polymorphism of Active Pharmaceutical Ingredients. ResearchGate. [Link]

  • CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide - Google Patents. (n.d.).
  • Veeprho. (2024, September 11). Sources and Types of Impurities in Pharmaceutical Substances. Veeprho. [Link]

  • PharmaGuru. (2025, April 2). How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs. PharmaGuru. [Link]

  • Unknown. (1964, June 10). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC. [Link]

  • Moreno-Fuquen, R., Mariño, N. J., & Kennedy, A. R. (2015). (PDF) Crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide. ResearchGate. [Link]

  • Advent Chembio. (n.d.). Pharmaceutical Impurities & Their Effects. Advent Chembio. [Link]

  • Pharmaceutical Technology. (2015, November 24). Best Practices for Color Coding. Pharmaceutical Technology. [Link]

  • Organic Syntheses. (2022, November 17). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. [Link]

  • EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them - Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Arenecarboxylic acid or benzamide synthesis by carboxylation or C-C coupling. Organic Chemistry Portal. [Link]

  • Singh, L., Nadam, G., & Sharma, P. (2011). Recent trends in the impurity profile of pharmaceuticals. PMC. [Link]

  • Nguyen, T. B., Ermolenko, L., & Al-Mourabit, A. (2013). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. PMC. [Link]

  • CN103512996B - Analysis method for amide compounds - Google Patents. (n.d.).
  • Tatso, T. B., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]

  • Scriba, G. K. E., et al. (n.d.). CORRECTED PROOF. IRIS . [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. [Link]

  • Islam, T., et al. (2022). Evaluation of safe mixed solvents in N-phenylbenzamide synthesis for alteration of hazardous dipolar aprotic solvents in amide drug syntheses. ResearchGate. [Link]

Sources

Validation & Comparative

High-Resolution 1H NMR Spectrum Interpretation of 2-Hydroxy-N-methyl-N-phenylbenzamide: A Comparative Guide on Solvent and Field Strength Effects

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and analytical chemists, the precise structural elucidation of benzanilide derivatives is critical for understanding their pharmacokinetic properties. 2-Hydroxy-N-methyl-N-phenylbenzamide presents a unique analytical challenge due to its structural nuances: a tertiary amide bond that induces restricted rotation, and an ortho-hydroxyl group capable of strong intramolecular hydrogen bonding.

This guide objectively compares the performance of different NMR solvent systems (CDCl₃ vs. DMSO-d₆) and magnetic field strengths (400 MHz vs. 600 MHz) to determine the optimal analytical parameters for resolving the complex ¹H NMR spectrum of this molecule.

Part 1: The Mechanistic Basis of Spectral Complexity

To interpret the ¹H NMR spectrum of 2-hydroxy-N-methyl-N-phenylbenzamide accurately, one must first understand the causality behind its spectral behavior. The molecule does not produce a simple first-order spectrum due to two competing structural phenomena:

  • Restricted Amide Rotation (Rotamers): The partial double-bond character of the C–N tertiary amide bond creates a high energy barrier to rotation. At room temperature, this results in distinct E and Z rotamers. Consequently, the N-CH₃ protons do not appear as a single peak but rather as two distinct singlets representing the major and minor conformers.

  • Intramolecular Hydrogen Bonding: The phenolic hydroxyl group at the 2-position acts as a hydrogen bond donor to the amide carbonyl oxygen (OH···O=C). This interaction locks the benzoyl ring into a coplanar "closed-ring"

    
    -conformation[1]. This strong hydrogen bond significantly deshields the hydroxyl proton, pushing its resonance far downfield.
    

G A 2-Hydroxy-N-methyl- N-phenylbenzamide B Tertiary Amide Bond A->B C Ortho-Hydroxyl Group A->C D Restricted Rotation (Rotamers) B->D High Energy Barrier E Intramolecular H-Bond (OH···O=C) C->E Conformational Lock F N-CH3 Signal Duplication D->F G Downfield OH Shift (>9.5 ppm) E->G

Caption: Logical mapping of molecular structure to observed 1H NMR spectral phenomena.

Part 2: Solvent Performance Comparison (CDCl₃ vs. DMSO-d₆)

The choice of deuterated solvent fundamentally alters the observed spectrum by interacting with the molecule's hydrogen-bonding network.

CDCl₃ (Non-Polar, Aprotic)

In Chloroform-d, the intramolecular hydrogen bond is perfectly preserved. The lack of competing solvent interactions means the molecule remains locked in its


-conformation.
  • Performance: Excellent for observing the true downfield shift of the hydrogen-bonded OH proton (>9.5 ppm) and clearly resolving the N-CH₃ rotamer ratio, as demonstrated in recent synthetic methodologies[2].

DMSO-d₆ (Polar, Strong H-Bond Acceptor)

Dimethyl sulfoxide-d₆ aggressively competes for hydrogen bonding. It disrupts the intramolecular OH···O=C bond by forming intermolecular bonds with the phenolic OH[3].

  • Performance: This disruption unlocks the conformation, which can alter the E/Z rotamer population ratio and cause significant chemical exchange broadening of the OH peak[3]. While DMSO-d₆ is excellent for solubility, it complicates the interpretation of the molecule's native conformational state.

Quantitative Data Summary
Proton EnvironmentCDCl₃ (δ ppm)DMSO-d₆ (δ ppm)MultiplicityIntegration
Phenolic OH 9.50 - 10.509.80 - 10.20 (broadens)br s1H
N-Phenyl (Ar-H) 7.10 - 7.357.20 - 7.45m5H
Benzoyl (Ar-H) 6.50 - 7.056.70 - 7.15m4H
N-CH₃ (Major Rotamer) 3.453.35s~2.2H
N-CH₃ (Minor Rotamer) 3.303.20s~0.8H
(Note: Chemical shifts are representative ranges based on salicylamide derivative behaviors).

Part 3: Field Strength Comparison (400 MHz vs. 600 MHz)

The aromatic region of 2-hydroxy-N-methyl-N-phenylbenzamide contains 9 protons (5 from the N-phenyl ring, 4 from the benzoyl ring). The performance of the NMR spectrometer's magnetic field strength is the limiting factor in resolving this region.

  • 400 MHz Performance: At lower field strengths, the chemical shift dispersion (measured in Hz) is insufficient to overcome the J-coupling constants. This results in severe second-order effects ("roofing") and heavily overlapping multiplets between 6.5 and 7.5 ppm. Distinguishing the electron-rich benzoyl protons from the N-phenyl protons relies heavily on 2D NMR (COSY/HSQC).

  • 600 MHz Performance: Upgrading to a 600 MHz instrument increases the chemical shift dispersion while J-coupling remains static. This transitions the complex multiplets into distinct, first-order doublet and triplet patterns. The shielded protons of the phenol ring (ortho and para to the OH) can be cleanly assigned (~6.5 - 7.0 ppm) independently from the more deshielded N-phenyl protons (~7.1 - 7.4 ppm).

Part 4: Self-Validating Experimental Protocol

To ensure high-fidelity data that is free from artifacts (such as water-induced chemical exchange broadening), the following self-validating protocol must be strictly adhered to.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 5.0 mg of 2-hydroxy-N-methyl-N-phenylbenzamide into a clean glass vial.

  • Solvent Addition: Add 0.6 mL of anhydrous CDCl₃ (containing 0.03% v/v TMS as an internal standard). Self-Validation Check: Ensure the solvent ampoule is freshly opened to prevent moisture contamination, which broadens the OH peak.

  • Filtration: Draw the solution into a glass syringe and pass it through a 0.2 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube. This eliminates paramagnetic particulates that degrade resolution.

  • Thermal Equilibration: Insert the sample into the spectrometer and allow it to equilibrate at 298 K for exactly 5 minutes.

  • Shimming & Tuning: Perform automated tuning and matching. Shim the magnet until the Full Width at Half Maximum (FWHM) of the residual CHCl₃ solvent peak (7.26 ppm) is strictly < 1.0 Hz. Self-Validation Check: A FWHM > 1.0 Hz indicates poor field homogeneity, invalidating multiplet analysis.

  • Acquisition: Run a standard 1D ¹H sequence (e.g., zg30 on Bruker systems) with 16 scans, a 2-second relaxation delay (d1), and an acquisition time of 3 seconds.

G S1 1. Sample Preparation Weigh 5.0 mg of analyte S2 2. Solvent Addition Add 0.6 mL anhydrous CDCl3 S1->S2 S3 3. Filtration Pass through 0.2 µm PTFE filter S2->S3 S4 4. Self-Validation Shim FWHM < 1.0 Hz at 298 K S3->S4 S5 5. Acquisition ns=16, d1=2s, zg30 pulse S4->S5 S6 6. Processing FT, Phase & Baseline Correction S5->S6

Caption: Standardized self-validating workflow for high-fidelity 1H NMR acquisition.

References
  • A Diversity-Oriented Synthesis of Bioactive Benzanilides by a Regioselective C(sp2)
  • Salicylamide NMR Signal Broadening: Technical Support Center Source: BenchChem URL
  • Source: Molecules / PubMed Central (PMC)

Sources

comparing bioactivity of 2-hydroxy-N-methyl-N-phenylbenzamide vs salicylamide

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven comparison between salicylamide and 2-hydroxy-N-methyl-N-phenylbenzamide reveals a fascinating case study in how targeted functional group substitutions fundamentally reprogram a molecule’s bioactivity. As a Senior Application Scientist, I have structured this guide to dissect the structural, mechanistic, and practical experimental differences between these two compounds, transitioning from a classic broad-spectrum bioactive agent to a highly specialized synthetic scaffold.

Structural and Mechanistic Divergence

Salicylamide (2-hydroxybenzamide) is a classic aromatic amide derived from salicylic acid. It features a primary amide group that acts as both a robust hydrogen-bond donor and acceptor. This structural flexibility allows it to interact with a variety of biological targets, most notably within the cyclooxygenase (COX) pathway. However, its mechanism is highly distinct from its structural cousin, aspirin. Salicylamide does not directly inhibit COX or platelet aggregation; rather, it selectively competes with salicylic acid (SA) for binding sites on the enzyme. Because SA naturally antagonizes aspirin's ability to acetylate COX, salicylamide's competitive binding effectively reverses this antagonism, allowing aspirin to function unimpeded[1].

2-Hydroxy-N-methyl-N-phenylbenzamide , on the other hand, is a tertiary amide. By substituting the primary amine protons with a methyl and a phenyl group, the molecule loses its hydrogen-bond donating capability and gains significant steric bulk. This modification restricts rotation around the C-N bond, rigidifying the molecule's conformation. Consequently, its lipophilicity spikes, and its biological utility shifts dramatically. Rather than acting as a broad analgesic, it serves as a highly specific scaffold in the diversity-oriented synthesis (DOS) of bioactive benzanilides. This rigid core is ideal for fitting into specific hydrophobic enzymatic pockets, making it a critical precursor for human sirtuin-2 (SIRT2) selective inhibitors[2] and fully aromatized benzo[c]phenanthridine alkaloids, which exhibit potent DNA topoisomerase I inhibition[3].

G A Aspirin (ASA) D COX Enzyme Acetylation (Inhibition) A->D Acetylates B Salicylic Acid (SA) E Antagonizes ASA B->E Blocks ASA C Salicylamide (SAM) F Competes with SA (Reverses Antagonism) C->F Binds Receptor E->D F->E Prevents

Mechanistic pathway showing Salicylamide reversing Salicylic Acid's antagonism on COX inhibition.

Quantitative Data Comparison

The following table summarizes the physicochemical and bioactivity metrics that dictate the experimental handling of both compounds.

Property / MetricSalicylamide2-hydroxy-N-methyl-N-phenylbenzamide
CAS Number 65-45-266306-86-3[4]
Amide Classification Primary AmideTertiary Amide
H-Bond Donors 3 (1 Hydroxyl, 2 Amide)1 (Hydroxyl only)
Steric Profile Low (Planar flexibility)High (Restricted C-N rotation)
Primary Bioactivity Analgesic, Antipyretic, COX modulator[1]SIRT2 inhibitor scaffold, Alkaloid precursor[2][3]
Synthesis Strategy Amidation of salicylic acidRegioselective C(sp2)-H hydroxylation

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols represent self-validating systems designed to isolate the specific bioactivity and synthetic pathways of these compounds.

Protocol A: In Vitro Platelet COX Competition Assay (Evaluating Salicylamide)

Causality: We utilize washed rat platelets rather than whole blood to isolate the COX mechanism from confounding plasma protein binding. Aspirin irreversibly acetylates COX. Salicylic acid is introduced to block this acetylation, and salicylamide is titrated to demonstrate competitive displacement.

  • Preparation : Isolate washed rat platelets and resuspend in a physiological Tyrode's buffer (pH 7.4).

  • Pre-incubation : Incubate the platelet suspensions with Salicylic Acid (100 µM) and varying concentrations of Salicylamide (0, 50, 100, 200 µM) for 10 minutes at 37°C[1].

  • Aspirin Treatment : Add Aspirin (50 µM) to the mixture and incubate for an additional 15 minutes to allow for potential COX acetylation.

  • Activation : Stimulate the platelets with arachidonic acid (0.5 mM) to initiate prostaglandin and thromboxane synthesis.

  • Quantification & Validation : Terminate the reaction and quantify Thromboxane B2 (TXB2) levels via ELISA. A successful assay will demonstrate that while SA alone restores TXB2 levels (antagonizing aspirin), the dose-dependent addition of salicylamide reduces TXB2 levels back to baseline. This proves salicylamide successfully displaces SA, allowing aspirin to inhibit COX[1].

Protocol B: Diversity-Oriented Synthesis of 2-hydroxy-N-methyl-N-phenylbenzamide

Causality: Direct condensation of salicylic acid with N-methylaniline often yields poor results due to competing side reactions from the phenolic hydroxyl group. Instead, starting with N-methyl-benzanilide and utilizing a Ruthenium(II) catalyst allows for precise, regioselective ortho-hydroxylation. The Ru(II) catalyst is specifically chosen because its regioselective outcomes are dictated by steric effects, perfectly targeting the ortho-position of the benzoyl moiety.

  • Reagent Assembly : To a 100 mL round-bottom flask, add N-methyl-benzanilide (2.0 g, 9.48 mmol), Potassium persulfate (

    
    , 7.7 g, 28.44 mmol) as the oxidant, and the Ruthenium catalyst 
    
    
    
    (145 mg, 0.24 mmol)[5].
  • Solvent Addition : Add Trifluoroacetic anhydride (TFAA, 8 mL) and Trifluoroacetic acid (TFA, 70 mL)[5]. Reasoning: TFA provides the necessary acidic environment for the catalytic cycle, while TFAA acts as a moisture scavenger to prevent catalyst deactivation.

  • Reaction Execution : Seal the flask and stir the mixture at 60°C for 12 hours[5].

  • Quenching : Cool the reaction to room temperature. Dilute with dichloromethane (DCM) and slowly add saturated aqueous

    
     to neutralize the acidic solvents[5].
    
  • Purification & Validation : Extract the organic layer, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via silica gel column chromatography (petroleum ether: ethyl acetate = 10:1). Validate the isolated product (expected yield ~90%) via 1H-NMR to confirm the presence of the ortho-hydroxyl proton[5].
    

G Step1 N-methyl-benzanilide Step2 Ru(II) Catalyst + K2S2O8 + TFA/TFAA Step1->Step2 Step3 Regioselective C(sp2)-H Hydroxylation (60°C) Step2->Step3 Step4 2-hydroxy-N-methyl- N-phenylbenzamide Step3->Step4 Step5 Bioactive Scaffold (e.g., SIRT2 Inhibitors) Step4->Step5 Diversification

Workflow for the diversity-oriented synthesis of 2-hydroxy-N-methyl-N-phenylbenzamide.

References

  • Salicylamide: The Versatile Bioactive Compound with Exceptional Traits. Sinobio Chemistry.[Link]

  • 66306-86-3_2-hydroxy-N-methyl-N-phenylbenzamide. ChemSrc.[Link]

  • Salicylamide reverses the aspirin-antagonistic effect of salicylic acid on rat platelet cyclooxygenase. PubMed (NIH).[Link]

  • A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp2)–H hydroxylation strategy. Chemical Science (RSC Publishing).[Link]

  • Supporting Information: A Diversity-Oriented Synthesis of Bioactive Benzanilides by a Regioselective C(sp2)-H Hydroxylation Strategy. RSC Publishing.[Link]

  • Synthesis of benzo[c]phenanthridine alkaloids using a palladium-catalyzed aryl-aryl coupling reaction. LOCKSS (Heterocycles).[Link]

  • 3-bromo-N-methyl-N-phenylbenzamide (SIRT2 Inhibitor Analogues). Molaid.[Link]

Sources

validating purity of 2-hydroxy-N-methyl-N-phenylbenzamide using UPLC

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Purity Validation of 2-hydroxy-N-methyl-N-phenylbenzamide: UPLC vs. HPLC

Abstract

The robust validation of analytical methods is a cornerstone of pharmaceutical development, ensuring the purity, safety, and efficacy of drug substances. This guide provides an in-depth comparison of Ultra-Performance Liquid Chromatography (UPLC) and traditional High-Performance Liquid Chromatography (HPLC) for the purity validation of 2-hydroxy-N-methyl-N-phenylbenzamide, a representative benzamide derivative. We will explore the causality behind chromatographic choices, present detailed, self-validating protocols grounded in regulatory standards, and provide experimental data to objectively compare performance. This document is intended for researchers, analytical scientists, and drug development professionals seeking to leverage advanced chromatographic techniques for more efficient and reliable purity assessments.

Introduction: The Imperative for Purity in Benzamide Derivatives

Benzamide derivatives are a significant class of compounds in medicinal chemistry, forming the structural core of numerous therapeutic agents. 2-hydroxy-N-methyl-N-phenylbenzamide, the subject of this guide, contains key functional groups that make it a valuable intermediate or potential active pharmaceutical ingredient (API). The journey from synthesis to a viable drug candidate hinges on rigorous characterization, with purity assessment being a critical gatekeeping step.

The presence of impurities, arising from the synthesis process or degradation, can significantly impact the safety and efficacy of a final drug product. Therefore, regulatory bodies mandate the use of validated, stability-indicating analytical methods to detect and quantify any such impurities.[1] This guide details the development and validation of a purity testing method, comparing the established workhorse, HPLC, with the more advanced UPLC technology to demonstrate the latter's profound advantages in speed, resolution, and sensitivity.

The Analytical Challenge: Physicochemical Landscape

2-hydroxy-N-methyl-N-phenylbenzamide possesses a molecular structure with both polar (hydroxyl, amide) and non-polar (two phenyl rings) characteristics. This dual nature can present challenges in achieving optimal chromatographic separation from structurally similar impurities. Potential impurities may include:

  • Starting Materials: Salicylic acid, N-methylaniline.

  • Reaction By-products: Isomers or products from side-reactions.

  • Degradants: Products formed under stress conditions like hydrolysis, oxidation, or photolysis.

A successful analytical method must be able to resolve the main compound from all these potential and actual impurities. This requires a high degree of specificity and resolution, attributes where UPLC technology excels.

Principles of Separation: UPLC vs. HPLC

HPLC has been the standard for pharmaceutical analysis for decades. However, its performance is limited by the size of the stationary phase particles (typically 3-5 µm).[2] UPLC, or Ultra-Performance Liquid Chromatography, utilizes sub-2 µm particles.[3][4] This fundamental difference has profound consequences, as explained by the van Deemter equation, which relates chromatographic efficiency to particle size, mobile phase velocity, and diffusion.

The smaller particles in a UPLC column provide a more uniform and less tortuous path for analytes, leading to significantly higher separation efficiency. To operate these densely packed columns, UPLC systems are engineered to handle much higher backpressures (up to 15,000 psi) compared to standard HPLC systems (up to 6,000 psi).[4][5]

The tangible benefits of this technological leap are:

  • Increased Resolution: Sharper, narrower peaks allow for the separation of closely eluting impurities that might co-elute in an HPLC run.[3]

  • Enhanced Sensitivity: Taller, more concentrated peaks provide a better signal-to-noise ratio, which is critical for detecting trace-level impurities.[2][6]

  • Faster Analysis Times: Higher optimal flow rates and shorter column lengths dramatically reduce run times, often by a factor of up to 9x compared to methods using 5 µm columns, significantly increasing laboratory throughput.[3][7]

  • Reduced Solvent Consumption: Shorter run times and lower flow rates lead to a substantial decrease in solvent usage, making UPLC a more cost-effective and environmentally friendly technology.[2][4]

The following table summarizes the key distinctions:

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Particle Size 3 - 5 µm< 2 µm
Operating Pressure 500 - 6,000 psi (~40 MPa)[4][5]Up to 15,000 psi (~100 MPa)[4]
Typical Run Time 15 - 20 minutes[4][5]3 - 10 minutes[4][5]
Resolution GoodExcellent
Sensitivity GoodExcellent
Solvent Consumption HighLow[2]

Experimental Design & Methodology

This section details the protocols for method development, forced degradation, and validation. The choices are explained to provide a framework for adapting these methods to other similar molecules.

Materials and Reagents
  • Reference Standard: 2-hydroxy-N-methyl-N-phenylbenzamide (purity >99.5%)

  • Solvents: Acetonitrile (UPLC/MS-grade), Methanol (HPLC-grade), Deionized Water (18.2 MΩ·cm)

  • Reagents: Formic acid (reagent grade), Hydrochloric acid (1N), Sodium hydroxide (1N), Hydrogen peroxide (30%)

Instrumentation
  • UPLC System: Waters ACQUITY UPLC H-Class System with a Photodiode Array (PDA) detector.

  • HPLC System: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD).

UPLC Method Development & Protocol

Causality of Choices:

  • Column Selection: An ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm column was chosen. The Ethylene Bridged Hybrid (BEH) particle technology provides excellent stability across a wide pH range, while the C18 stationary phase offers the necessary hydrophobicity to retain the benzamide derivative.[8] The 1.7 µm particle size is key to achieving high resolution and speed.

  • Mobile Phase: A mobile phase of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) was selected. The formic acid helps to protonate the hydroxyl group and control the ionization state of any acidic or basic impurities, leading to sharper, more symmetrical peaks. This mobile phase is also compatible with mass spectrometry if further characterization is needed.

  • Gradient Elution: A gradient is used to ensure that both more polar impurities (eluting early) and more non-polar impurities (eluting late) are effectively separated and eluted within a short timeframe.

  • Detection Wavelength: The analyte was scanned from 200-400 nm, and a wavelength of 230 nm was chosen for quantification, as it provided maximum absorbance without significant interference from the mobile phase.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of deionized water and mix.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1 L of acetonitrile and mix.

  • Sample Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in acetonitrile.

    • Dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a working concentration of 0.1 mg/mL for purity analysis.

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 1.0 µL

    • Detection: PDA at 230 nm

    • Gradient Program:

      Time (min) %A %B
      0.0 95 5
      3.0 5 95
      4.0 5 95
      4.1 95 5

      | 5.0 | 95 | 5 |

HPLC Method Protocol (for comparison)

Step-by-Step Protocol:

  • Mobile Phase Preparation: As per UPLC method.

  • Sample Preparation: As per UPLC method.

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse Plus C18, 5 µm, 4.6 x 150 mm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5.0 µL

    • Detection: DAD at 230 nm

    • Gradient Program:

      Time (min) %A %B
      0.0 95 5
      15.0 5 95
      20.0 5 95
      20.1 95 5

      | 25.0 | 95 | 5 |

Forced Degradation Study Protocol

To ensure the method is stability-indicating, forced degradation studies must be performed as outlined in the ICH Q1A(R2) guideline.[9][10] The goal is to achieve 5-20% degradation of the active substance.[11]

  • Acid Hydrolysis: Add 1 mL of 1N HCl to 1 mL of stock solution (1 mg/mL). Heat at 60 °C for 4 hours. Neutralize with 1N NaOH before injection.

  • Base Hydrolysis: Add 1 mL of 1N NaOH to 1 mL of stock solution. Heat at 60 °C for 2 hours. Neutralize with 1N HCl before injection.

  • Oxidative Degradation: Add 1 mL of 30% H₂O₂ to 1 mL of stock solution. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose solid powder to 105 °C for 48 hours. Dissolve in diluent for analysis.

  • Photolytic Degradation: Expose solid powder to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B. Dissolve in diluent for analysis.

Diagram: UPLC vs. HPLC Analytical Workflow

G cluster_0 UPLC Workflow cluster_1 HPLC Workflow U_Start Sample Prep U_Inject Inject (1 µL) U_Start->U_Inject H_Start Sample Prep U_Run Run (5 min) U_Inject->U_Run U_Data Data Analysis U_Run->U_Data U_End Result U_Data->U_End H_Inject Inject (5 µL) H_Start->H_Inject H_Run Run (25 min) H_Inject->H_Run H_Data Data Analysis H_Run->H_Data H_End Result H_Data->H_End

Caption: Comparative workflow for a single sample analysis.

Method Validation Protocol

The UPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[12][13]

  • Specificity: Analyze blank diluent, a placebo sample (if applicable), the reference standard, and the samples from the forced degradation study. The method is specific if the main peak is free from interference from any other components and is resolved from all degradation products.

  • Linearity: Prepare a series of at least five concentrations of the reference standard, typically ranging from the quantitation limit (LOQ) to 150% of the working concentration. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of reference standard into a sample mixture at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the test concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD between the two sets of data should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the linearity curve.

  • Robustness: Intentionally vary critical method parameters such as column temperature (±5 °C), mobile phase pH (±0.2 units), and flow rate (±10%). The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits.[14]

Diagram: ICH Q2(R1) Validation Logic

G cluster_core Core Validation Parameters cluster_limit Limit Tests FitForPurpose Method is Fit for Purpose Specificity Specificity Specificity->FitForPurpose Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Accuracy->FitForPurpose Precision Precision Precision->FitForPurpose Range->FitForPurpose LOD LOD LOQ LOQ LOD->LOQ LOQ->Range Robustness Robustness Robustness->FitForPurpose

Caption: Interrelationship of ICH Q2(R1) validation parameters.

Results and Discussion

Method Performance Comparison

The developed methods were used to analyze a sample of 2-hydroxy-N-methyl-N-phenylbenzamide spiked with a known impurity. The results clearly demonstrate the superior performance of the UPLC method.

![Placeholder for a comparative chromatogram showing a sharper, faster peak on UPLC vs. a broader, slower peak on HPLC]

Table 1: UPLC vs. HPLC Performance Metrics

ParameterHPLC MethodUPLC MethodImprovement
Analysis Time 25.0 min5.0 min5x Faster
Resolution (Main Peak/Impurity) 1.84.52.5x Increase
Tailing Factor (Main Peak) 1.41.1Closer to Ideal (1.0)
Theoretical Plates 9,50028,000~3x Increase
Solvent Consumption / Run ~25 mL~2.5 mL90% Reduction
Signal-to-Noise (Impurity) 45:1150:1>3x Increase

The UPLC method provided a baseline separation of the main peak and the impurity with a resolution value of 4.5, far exceeding the typical requirement of >2.0.[6] In contrast, the HPLC method barely achieved separation with a resolution of 1.8. The dramatic increase in theoretical plates and the improved peak symmetry (tailing factor) are direct results of the sub-2 µm particle technology.[3] The most significant operational benefits are the 5-fold reduction in analysis time and a 90% reduction in solvent consumption, leading to substantial gains in laboratory efficiency and cost savings.[7]

Purity and Forced Degradation Analysis

The validated UPLC method was used to analyze the stressed samples. The compound showed significant degradation under basic and oxidative conditions and minor degradation under acidic and photolytic conditions.

![Placeholder for an overlay chromatogram of forced degradation samples, showing the main peak and several smaller degradation peaks well-resolved by UPLC]

The method successfully separated all degradation products from the main analyte peak, proving it is stability-indicating . The peak purity analysis, performed using the PDA detector, confirmed that the main peak was spectrally pure in all stressed samples, validating the method's specificity. This is a critical requirement for any analytical method used in stability studies.[1]

Method Validation Data Summary (UPLC)

The UPLC method met all pre-defined acceptance criteria as per ICH Q2(R1) guidelines.[15]

Table 2: Summary of UPLC Method Validation Results

Validation ParameterResultAcceptance Criteria
Specificity No interference observed. All degradants resolved.Met
Linearity (r²) 0.9998≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (%RSD) Repeatability: 0.45%, Intermediate: 0.68%≤ 2.0%
LOQ 0.03 µg/mL (0.03% of test concentration)Sufficiently low
Robustness System suitability passed under all varied conditions.Met

Conclusion

This guide demonstrates that while traditional HPLC can provide adequate results, UPLC technology offers a transformative improvement for the purity validation of 2-hydroxy-N-methyl-N-phenylbenzamide. The UPLC method delivered a faster, more sensitive, and higher-resolution separation, enabling a more confident assessment of purity and stability.[2][6] The significant reductions in analysis time and solvent consumption translate directly to increased laboratory throughput and lower operational costs. For modern drug development, where speed and data quality are paramount, UPLC represents the superior and recommended technology for analytical method validation.

References

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?Link

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Link

  • Research Journal of Pharmacy and Technology. (2019, October 24). A Review on Comparative study of HPLC and UPLC. Link

  • WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. Link

  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Link

  • Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Link

  • Journal of Applied Pharmaceutical Sciences. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Link

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Link

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Link

  • ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects.

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Link

  • U.S. Food & Drug Administration (FDA). (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Link

  • Waters Corporation. (n.d.). ACQUITY UPLC Columns. Link

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Link

  • der DGRA. (2014, June 15). Forced degradation studies – comparison between ICH, EMA, FDA and WHO. Link

  • ChemSynthesis. (2025, May 20). 2-hydroxy-N-(2-methylphenyl)benzamide. Link

  • Waters Corporation. (n.d.). UPLC COLUMNS AND CONSUMABLES. Link

  • Waters Corporation. (n.d.). Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. Link

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Link

  • National Institutes of Health (NIH). (n.d.). 2-Hydroxy-N-(4-methylphenyl)benzamide. Link

  • ChemicalBook. (n.d.). 2-hydroxy-3-methoxy-N-methyl-N-[(4-methylphenyl)methyl]benzamide. Link

  • Stenutz. (n.d.). 2-hydroxy-N-phenylbenzamide. Link

  • ResearchGate. (2025, October 16). 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. Link

  • Agilent. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Link

  • U.S. Environmental Protection Agency (EPA). (2025, October 15). 3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide. Link

  • BenchChem. (n.d.). Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. Link

  • Waters Corporation. (n.d.). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Link

  • PubMed. (2019, February 1). Development and validation of an UPLC-MS/MS method for the therapeutic drug monitoring of oral anti-hormonal drugs in oncology. Link

  • National Institutes of Health (NIH). (n.d.). Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma. Link

  • Semantic Scholar. (2024, December 22). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Link

  • MDPI. (2002, February 28). Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methylcarbamates. Link

  • International Journal of Pharmaceutical Sciences Review and Research. (2025, June 20). Development and validation of a UPLC method for the quantification of related substances in chlordiazepoxide hydrochloride and clidinium bromide capsules. Link

  • Biointereactions. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Link

Sources

A Researcher's Guide to the Accurate Melting Point Determination of 2-hydroxy-N-methyl-N-phenylbenzamide and the Critical Role of Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

The accurate determination of a melting point is a critical first step in the physicochemical profiling of a new drug candidate.[3] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often suggests the presence of impurities.[1] For a compound like 2-hydroxy-N-methyl-N-phenylbenzamide, establishing a reliable melting point is foundational for subsequent analytical method development, formulation studies, and quality control.

Methodology Comparison: Capillary Melting Point vs. Differential Scanning Calorimetry

The choice of method for melting point determination depends on factors such as the amount of sample available, the required precision, and the nature of the information sought. Below, we compare the capillary method and DSC.

FeatureCapillary Melting Point ApparatusDifferential Scanning Calorimetry (DSC)
Principle Visual observation of the phase transition from solid to liquid within a heated capillary tube.[4][5]Measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7][8]
Sample Amount Small (typically 2-3 mm height in a capillary).[9][10]Milligram quantities.[8]
Information Provided Melting range (onset and clear points).[1][10]Melting point (peak of the endotherm), enthalpy of fusion, and information on other thermal events like glass transitions and crystallization.[6][7][8]
Precision Generally lower, can be user-dependent.High precision and accuracy.[11]
Throughput Can be manual and time-consuming, although some modern instruments offer automation.Amenable to automation and higher throughput.
Applicability Widely applicable to crystalline organic compounds that do not decompose on melting.[12][13]Broad applicability to polymers, pharmaceuticals, and other materials to study thermal properties.[6][8][14]

The Cornerstone of Accuracy: Certified Reference Standards

Regardless of the chosen methodology, the accuracy of any melting point determination hinges on the proper calibration of the instrument.[3][15] Certified Reference Standards (CRSs) are high-purity substances with precisely known and certified melting points that are traceable to primary standards.[15][16]

Why are CRSs critical?

  • Instrument Calibration: They are used to calibrate the temperature scale of the melting point apparatus, ensuring that the measured temperatures are accurate.[3][15][16]

  • Method Validation: CRSs help in validating the entire measurement process, from sample preparation to data interpretation.

  • Traceability: The use of CRSs provides traceability to national and international standards, which is essential for regulatory compliance in the pharmaceutical industry.[3][16]

A variety of CRSs are available from reputable sources, covering a wide range of temperatures.[16] For the anticipated melting range of a novel compound, it is recommended to select at least two standards that bracket the expected melting point.

Experimental Protocols

Protocol 1: Melting Point Determination by Capillary Method

This protocol outlines the manual determination of the melting point range using a capillary apparatus, a widely accessible technique.

Workflow for Capillary Melting Point Determination

cluster_prep Sample Preparation cluster_measurement Measurement cluster_calibration Calibration Check prep1 Grind the sample to a fine powder. prep2 Dry the sample in a desiccator. prep1->prep2 prep3 Pack the sample into a capillary tube to a height of 2-3 mm. prep2->prep3 meas1 Place the capillary tube in the apparatus. prep3->meas1 meas2 Heat rapidly to ~15-20°C below the expected melting point. meas1->meas2 meas3 Reduce heating rate to 1-2°C per minute. meas2->meas3 meas4 Record the temperature at the onset of melting (first liquid droplet). meas3->meas4 meas5 Record the temperature at the clear point (all solid has melted). meas4->meas5 cal1 Select at least two certified reference standards bracketing the expected melting point. cal2 Determine the melting point of the standards using the same method. cal1->cal2 cal3 Compare the measured values to the certified values and apply correction if necessary. cal2->cal3 cal3->meas1 Ensures Accuracy

Caption: Workflow for Capillary Melting Point Determination.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the 2-hydroxy-N-methyl-N-phenylbenzamide sample is thoroughly dry, as moisture can depress the melting point.[15][17]

    • Grind the crystalline sample into a fine powder to ensure uniform packing and heat transfer.[4][9]

    • Tap the open end of a capillary tube into the powder and then tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[9][17]

  • Instrument Setup and Measurement:

    • Place the packed capillary tube into the heating block of the melting point apparatus.[17]

    • If a rough estimate of the melting point is known, heat the block rapidly to a temperature about 15-20°C below this point.[4][9]

    • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.[9][18]

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).[9]

    • Continue heating at the slow rate and record the temperature at which the last solid crystal melts into a clear liquid (the clear point).[9]

    • The recorded temperatures represent the melting range.

  • Calibration with Reference Standards:

    • Before and after determining the melting point of the sample, measure the melting points of at least two certified reference standards with melting points that bracket the observed melting range of the sample.

    • Compare the observed melting points of the standards with their certified values. If there is a discrepancy, a correction factor may need to be applied to the sample's measured melting point, or the instrument may require service.

Protocol 2: Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC offers a more automated and information-rich approach to determining the melting point.[6][11]

Workflow for DSC Melting Point Determination

cluster_prep Sample & Reference Preparation cluster_measurement DSC Analysis cluster_analysis Data Analysis cluster_calibration Instrument Calibration prep1 Accurately weigh 1-5 mg of the sample into a DSC pan. prep2 Hermetically seal the pan. prep1->prep2 meas1 Place the sample and reference pans into the DSC cell. prep2->meas1 prep3 Prepare an empty, sealed reference pan. prep3->meas1 meas2 Equilibrate the cell at a starting temperature well below the expected melting point. meas1->meas2 meas3 Ramp the temperature at a controlled rate (e.g., 10°C/min). meas2->meas3 meas4 Record the heat flow as a function of temperature. meas3->meas4 ana1 Identify the endothermic peak corresponding to melting. meas4->ana1 ana2 Determine the onset temperature and the peak temperature of the melting endotherm. ana1->ana2 ana3 Calculate the enthalpy of fusion from the peak area. ana2->ana3 cal1 Run certified reference standards (e.g., Indium) under the same conditions. cal2 Calibrate the temperature and enthalpy scales based on the known values of the standards. cal1->cal2 cal2->meas1 Ensures Accuracy

Caption: Workflow for DSC Melting Point Determination.

Step-by-Step Methodology:

  • Instrument Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using certified reference standards, such as indium. This is a critical step to ensure the accuracy of the measurements.

  • Sample Preparation:

    • Accurately weigh approximately 1-5 mg of 2-hydroxy-N-methyl-N-phenylbenzamide into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of sample due to sublimation.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • DSC Analysis:

    • Place the sample and reference pans in the DSC cell.

    • Set the instrument to heat the sample at a constant rate, typically 10°C per minute, over a temperature range that encompasses the expected melting point.

    • The instrument will measure the differential heat flow required to maintain the sample and reference at the same temperature.

  • Data Interpretation:

    • The melting of the sample will be observed as an endothermic peak on the resulting thermogram.

    • The onset of the peak is often reported as the melting point. The temperature at the peak of the endotherm is also a key characteristic.

    • The area under the peak is proportional to the enthalpy of fusion, providing additional thermodynamic information about the sample.

Comparative Analysis of Reference Standards

When selecting reference standards, it is crucial to choose those with certified melting points that are traceable to a national or international standards body.[15][16] The table below provides examples of commonly used reference standards and their certified melting points.

Reference StandardCertified Melting Point (°C)Traceability
Phenyl Salicylate41.2 - 43.2LGC, London[3]
Benzophenone47.87 ± 0.3Thermodynamic Mode[3]
Vanillin81 - 83USP Reference Standard[19]
Naphthalene80.0 ± 0.3Thermodynamic Mode[3]
4-Methoxybenzoic acid183.2 ± 0.3Thermodynamic Mode[3]
Caffeine236.0 ± 0.3Thermodynamic Mode[3]
Anthraquinone284.4 ± 0.3Thermodynamic Mode[3]

Note: The choice of reference standards should be guided by the expected melting point of the test substance. For a novel compound like 2-hydroxy-N-methyl-N-phenylbenzamide, an initial screening by either method may be necessary to determine an approximate melting range, which will then inform the selection of appropriate reference standards for a more precise, calibrated determination.

Conclusion and Recommendations

For the initial characterization of 2-hydroxy-N-methyl-N-phenylbenzamide, both the capillary method and DSC are valuable techniques for determining its melting point.

  • The capillary method is a cost-effective and straightforward approach that provides a melting range, which is a good indicator of purity.[1] Its accuracy is highly dependent on operator skill and careful calibration.

  • Differential Scanning Calorimetry is the preferred method for a more detailed and precise thermal analysis.[11] It provides not only the melting point but also quantitative data on the enthalpy of fusion, which can be valuable for understanding the crystalline structure and for polymorphism studies.

Regardless of the method employed, the use of certified reference standards is non-negotiable for obtaining accurate and reliable melting point data.[3][15] By bracketing the expected melting point of 2-hydroxy-N-methyl-N-phenylbenzamide with appropriate standards, researchers can have high confidence in their experimentally determined value. This foundational data is essential for the continued development and eventual application of this and any novel chemical entity in the pharmaceutical field.

References

  • Mettler Toledo. Melting Point Reference Standards. [Link]

  • University of Houston. (2010, May 3). Melting Point Apparatus Guidelines. [Link]

  • Stanford Research Systems. Melting Point Certified Reference Standards. [Link]

  • J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

  • ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. [Link]

  • ANSI Webstore. ASTM E324-23 - Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. [Link]

  • CureFFI.org. (2016, April 27). Differential scanning calorimetry. [Link]

  • European Standards. (2023, April 1). ASTM E0324-23 - Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

  • Scribd. USP 741 Melting Point or Range. [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • ASTM International. (2021, December 31). D5440 Standard Test Method for Determining the Melting Point of Fats and Oils. [Link]

  • A.KRÜSS Optronic. Calibration standards melting point meters. [Link]

  • Crea Analytical. Calibration standards for melting point determination. [Link]

  • Infinita Lab. (2021, August 11). Melting Points and the Melting Range of Organic Chemicals ASTM E324. [Link]

  • ASTM International. (2023, April 25). E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. [Link]

  • ChemSynthesis. (2025, May 20). 2-hydroxy-N-(2-methylphenyl)benzamide. [Link]

  • Pharmacopeia. usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPERATURE. [Link]

  • Mettler Toledo. What is Melting Point?. [Link]

  • Wikipedia. Differential scanning calorimetry. [Link]

  • SGS INSTITUT FRESENIUS. Differential Scanning Calorimetry (DSC). [Link]

  • PubChem. 2-hydroxy-N-(1-phenylethyl)benzamide. [Link]

  • Stenutz. 2-hydroxy-N-phenylbenzamide. [Link]

  • National Institutes of Health. 2-Hydroxy-N-(4-methylphenyl)benzamide. [Link]

  • Chemsrc. (2025, August 25). N-(2-HYDROXYMETHYL-PHENYL)-4-METHYL-BENZENESULFONAMIDE. [Link]

  • Environmental Protection Agency. 3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide. [Link]

  • Burevestnik. N-phenylbenzamide. [Link]

  • ResearchGate. (2025, October 16). 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. [Link]

  • ResearchGate. (2025, November 26). isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. [Link]

  • SIELC. Separation of Benzamide, 2-amino-N-phenyl- on Newcrom R1 HPLC column. [Link]

Sources

Safety Operating Guide

2-hydroxy-N-methyl-N-phenylbenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: 2-hydroxy-N-methyl-N-phenylbenzamide Handling and Disposal

As a Senior Application Scientist, I recognize that the safe handling and disposal of active pharmaceutical intermediates and specialized organic building blocks is just as critical as the synthesis itself. 2-hydroxy-N-methyl-N-phenylbenzamide (also known as N-methyl-N-phenylsalicylamide) is a substituted benzamide frequently utilized in peptide-catalyzed bromination and complex amide synthesis[1][2].

Because this compound features a stable aromatic system and a nitrogen-containing amide bond, improper disposal can lead to severe environmental persistence and the release of highly toxic byproducts[3]. This guide provides a self-validating, field-proven operational plan for the safe segregation, containment, and disposal of this chemical.

Physicochemical Profiling & Hazard Causality

To design an effective disposal protocol, we must first understand the causality behind the compound's behavior. The physical state and solubility of 2-hydroxy-N-methyl-N-phenylbenzamide dictate our engineering controls and waste segregation strategies[1][4].

Table 1: Quantitative Chemical Profile & Waste Implications

PropertyValueOperational Implication (The "Why")
CAS Number 66306-86-3Required for accurate EPA/RCRA hazardous waste manifesting[1].
Molecular Formula C14H13NO2Contains nitrogen; requires high-temperature incineration to prevent the release of toxic nitrogen oxides (NOx) during combustion[3].
Molecular Weight 227.26 g/mol Heavy organic solid; precipitates out of aqueous solutions, prohibiting drain disposal[2].
Physical State Solid (Powder)Prone to aerosolization. Dry sweeping during spills is strictly prohibited to prevent inhalation exposure[5].
Solubility Soluble in DCM, MeOH, DMSOWaste streams will primarily be organic. Must be strictly segregated into halogenated vs. non-halogenated streams to prevent exothermic reactions and reduce disposal costs[6].

Regulatory Framework & EPA/RCRA Compliance

Under the Resource Conservation and Recovery Act (RCRA), 2-hydroxy-N-methyl-N-phenylbenzamide is not specifically listed on the EPA P- or U-lists as a pure commercial chemical product[7]. However, it is regulated under Characteristic Waste guidelines depending on the solvent matrix it is dissolved in:

  • Ignitability (D001): If the compound is dissolved in flammable solvents like Methanol or Ethanol (flash point < 60°C)[7].

  • Toxicity (F002 / D022-D038): If the compound is dissolved in halogenated solvents like Dichloromethane (DCM) or Chloroform, the entire mixture must be manifested as spent halogenated solvent waste[7][8].

Scientific Rationale: Halogenated solvents require specialized incinerator scrubbers to neutralize hydrochloric acid (HCl) gas produced during combustion. Mixing halogenated waste with non-halogenated waste compromises the incinerator's emission controls and violates EPA regulations[6].

Step-by-Step Disposal Methodologies

Every protocol in your laboratory must be a self-validating system. Follow these step-by-step procedures to ensure compliance and safety.

Protocol A: Routine Waste Segregation and Packaging
  • Assess the Waste Matrix: Determine if the 2-hydroxy-N-methyl-N-phenylbenzamide is in solid form (e.g., contaminated silica gel, empty vials) or dissolved in a solvent[6].

  • Segregate by Solvent Type:

    • Non-Halogenated: Transfer solutions in DMSO, Methanol, or Ethyl Acetate to a designated "Non-Halogenated Organic Waste" carboy.

    • Halogenated: Transfer solutions in DCM or Chloroform to a "Halogenated Organic Waste" carboy[6].

  • Package Solid Waste: Place contaminated PPE, weigh boats, and silica gel into a puncture-proof, poly-lined solid waste drum. Verification step: Ensure no free liquids are present in the solid waste container.

  • Labeling: Affix a hazardous waste label immediately upon adding the first drop/gram of waste. List "2-hydroxy-N-methyl-N-phenylbenzamide" and the specific solvents. Do not use abbreviations.

  • Secondary Containment: Place all primary waste containers in secondary containment bins capable of holding 110% of the largest container's volume.

  • Final Destruction: Transfer to your Environmental Health and Safety (EHS) department for high-temperature incineration. Causality: Incineration >1000°C ensures complete thermal degradation of the stable benzamide ring[3].

WasteWorkflow A Waste Generation (2-hydroxy-N-methyl- N-phenylbenzamide) B Solvent Compatibility Check A->B E Solid Waste (Contaminated PPE/Silica) A->E Solid residues C Non-Halogenated Organic Waste B->C Dissolved in MeOH/EtOH/DMSO D Halogenated Organic Waste B->D Dissolved in DCM/Chloroform F Hazardous Waste Labeling & Secondary Containment C->F D->F E->F G EHS Transfer & High-Temp Incineration F->G

Diagram 1: Waste segregation and disposal workflow for 2-hydroxy-N-methyl-N-phenylbenzamide.

Emergency Spill Response & Decontamination Workflow

In the event of a spill, immediate containment is required to prevent cross-contamination and exposure. Benzamides can be skin irritants, and the powder poses an inhalation risk[5].

Protocol B: Spill Cleanup and Surface Decontamination
  • Evacuate and Assess: Isolate the spill area. Determine if the spill is a dry powder or a solvent solution.

  • Don PPE: Equip standard chemical-resistant nitrile gloves, safety goggles, and a lab coat. If the spill is a large volume of volatile solvent, use a half-mask respirator with organic vapor cartridges[5].

  • Containment (Solid Spill): Do NOT dry sweep. Dry sweeping generates respirable dust. Instead, lightly mist the powder with water or a compatible high-flashpoint solvent to bind the particles (wet-sweeping), then collect using a disposable scoop[5].

  • Containment (Liquid Spill): Surround the spill with an inert absorbent material (e.g., vermiculite, sand, or universal spill pads). Do not use combustible materials like sawdust for oxidizing solvent mixtures[6].

  • Transfer: Place all absorbed material and contaminated cleanup tools into a heavy-duty hazardous waste bag. Tie securely and label as "Hazardous Spill Debris containing 2-hydroxy-N-methyl-N-phenylbenzamide".

  • Surface Decontamination: Wash the affected surface with a soap and water solution, followed by a final wipe with methanol to remove any residual organic film. Verification step: Visually inspect the surface under standard lighting to ensure no white powdery residue remains.

  • Reporting: Notify EHS for immediate pickup of the spill debris[5].

SpillResponse S1 Spill Detected S2 Assess State (Solid vs. Solution) S1->S2 S3 Don Appropriate PPE (Nitrile gloves, goggles) S2->S3 S4 Solid Spill: Wet-sweep to avoid dust S3->S4 Powder S5 Liquid Spill: Absorb with inert material S3->S5 Solution S6 Transfer to Compatible Waste Container S4->S6 S5->S6 S7 Decontaminate Surface (Soap & Water / MeOH) S6->S7 S8 Report to EHS S7->S8

Diagram 2: Emergency spill response and decontamination signaling pathway.

References

  • ChemSrc. "66306-86-3_2-hydroxy-N-methyl-N-phenylbenzamide." ChemSrc Database. 1

  • New Jersey Department of Health. "BENZAMIDE CAS Number - HAZARD SUMMARY." NJ.gov. 5

  • United States Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. 7

  • Western Kentucky University / EPA. "EPA HAZARDOUS WASTE CODES." WKU.edu. 8

  • National Institutes of Health (NIH). "Desymmetrization of Diarylmethylamido Bis(phenols) through Peptide-Catalyzed Bromination." PMC. 2

  • National Research Council (US) Committee. "Management of Waste - Prudent Practices in the Laboratory." NCBI Bookshelf. 3

  • Hong Kong University of Science and Technology. "Chemical Waste Disposal Guidelines." UST.hk. 6

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.